N-Acetyl-D-glucosamine-13C,15N
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C8H15NO6 |
|---|---|
Molecular Weight |
223.19 g/mol |
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxo(113C)hexan-2-yl]acetamide |
InChI |
InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i2+1,9+1 |
InChI Key |
MBLBDJOUHNCFQT-SFVRJIQOSA-N |
Isomeric SMILES |
CC(=O)[15NH][C@@H]([13CH]=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Canonical SMILES |
CC(=O)NC(C=O)C(C(C(CO)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to N-Acetyl-D-glucosamine-13C,15N: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-D-glucosamine-13C,15N is a stable isotope-labeled monosaccharide that serves as a critical tool in metabolic research, proteomics, and drug development. As a derivative of glucose, N-acetyl-D-glucosamine (GlcNAc) is a fundamental building block for complex carbohydrates, including glycoproteins, proteoglycans, and glycosaminoglycans (GAGs).[1][2] The incorporation of heavy isotopes of carbon (¹³C) and nitrogen (¹⁵N) allows for the precise tracing and quantification of GlcNAc and its metabolic products in biological systems using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3]
This guide provides an in-depth overview of the properties of this compound, detailed experimental protocols for its use, and visualizations of its metabolic context and experimental applications.
Core Physicochemical Properties
The isotopically labeled this compound is chemically identical to its unlabeled counterpart but possesses a greater mass due to the incorporation of ¹³C and ¹⁵N isotopes. This mass shift is the basis for its utility as a metabolic tracer.
Table 1: Quantitative Data Summary for N-Acetyl-D-glucosamine and its Labeled Variants
| Property | N-Acetyl-D-glucosamine (Unlabeled) | N-Acetyl-α-D-glucosamine-¹³C₆,¹⁵N₁-phosphate, disodium salt |
| Synonyms | GlcNAc, 2-(acetylamino)-2-deoxy-D-glucose | - |
| CAS Number | 7512-17-6 | Not specified |
| Molecular Formula | C₈H₁₅NO₆ | ¹³C₆C₂H₁₄¹⁵NNa₂O₉P |
| Molecular Weight | 221.21 g/mol [4] | 352.10 g/mol |
| Appearance | White to off-white powder/crystal[1][5] | Solid |
| Melting Point | 196°C - 211°C[1][5] | Not specified |
| Solubility | Soluble in water (50 mg/mL)[1] | Not specified |
| Purity | ≥99% (HPLC)[1] | ≥95% (CP) |
| Isotopic Enrichment | Not Applicable | ≥99 atom % ¹³C, ≥98 atom % ¹⁵N |
| Storage Temperature | -20°C[1] | -20°C |
| pH (2% solution) | 6.0 - 7.5[5] | Not specified |
Applications in Research
The primary application of this compound is as a tracer in metabolic labeling experiments.[6][7][8] These studies are crucial for:
-
Metabolic Flux Analysis: Quantifying the rate at which GlcNAc is incorporated into various metabolic pathways, such as the hexosamine biosynthesis pathway (HBP).
-
Glycan and Glycoprotein Dynamics: Tracking the synthesis and turnover of complex carbohydrates and glycoproteins, which are essential for cell signaling, adhesion, and immune responses.[2]
-
Biomarker Discovery: Identifying and quantifying changes in glycosylation patterns associated with diseases like osteoarthritis and cancer.[9][10][11]
-
Drug Development: Assessing the impact of therapeutic agents on carbohydrate metabolism.
Stable isotope labeling with compounds like this compound offers a powerful method for studying the dynamics of biological systems in vivo and in vitro.[12]
Experimental Protocols
Metabolic Labeling of Chondrocytes with this compound for Glycosaminoglycan (GAG) Analysis
This protocol is a representative example of how this compound can be used to study the synthesis of sulfated glycosaminoglycans (sGAGs) in human articular chondrocytes, a key process in cartilage health and disease.[9]
1. Cell Culture and Treatment:
- Culture human articular chondrocytes in Dulbecco's Modified Eagle Medium (DMEM) containing 5 mM glucose and 2% fetal bovine serum.
- Incubate the cells until they reach the desired confluence.
- Replace the standard medium with a medium containing a specific concentration (e.g., 1-10 mM) of this compound.
- Incubate the cells for a defined period (e.g., 24-72 hours) to allow for the metabolic incorporation of the labeled monosaccharide.[9]
2. Isolation of Glycosaminoglycans:
- After the labeling period, harvest the cell culture supernatant and the cell lysate.
- Isolate the sGAGs from the supernatant and lysate using established methods, such as anion exchange chromatography.
3. Analysis by Mass Spectrometry:
- Depolymerize the isolated sGAGs into disaccharides using specific enzymes (e.g., chondroitinase ABC).
- Analyze the resulting disaccharides using liquid chromatography-mass spectrometry (LC-MS).
- The mass shift corresponding to the incorporation of ¹³C and ¹⁵N isotopes will allow for the differentiation and quantification of newly synthesized GAGs from the pre-existing unlabeled pool.
4. Data Analysis:
- Calculate the ratio of labeled to unlabeled GAGs to determine the rate of sGAG synthesis under the experimental conditions.
- Compare these rates across different experimental groups (e.g., control vs. drug-treated) to assess the effects on cartilage matrix production.
Visualizations: Pathways and Workflows
The following diagrams, created using the DOT language, illustrate the metabolic context and experimental utility of this compound.
Caption: The Hexosamine Biosynthesis Pathway and entry of labeled GlcNAc.
Caption: Experimental workflow for metabolic labeling with ¹³C,¹⁵N GlcNAc.
Caption: Relationship between isotopic labeling and analytical outcomes.
Safety and Handling
Based on the Safety Data Sheets (SDS) for N-Acetyl-D-glucosamine, the unlabeled compound is generally not classified as hazardous.[13][14] However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment: Wear appropriate protective equipment, including gloves, safety glasses, and a lab coat.[1][14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[14] Ensure adequate ventilation.
-
Storage: Store in a tightly sealed container in a dry, cool place, typically at -20°C, as recommended.[1]
-
Toxicity: The unlabeled substance has low acute toxicity and is not considered a skin or eye irritant.[13] No sensitizing effects are known.[13]
While this information pertains to the unlabeled compound, the isotopic labeling with stable, non-radioactive isotopes does not alter the chemical reactivity or the toxicological profile of the molecule.
Conclusion
This compound is an indispensable tool for modern biomedical research. Its ability to act as a metabolic tracer enables detailed investigation into the complex world of glycobiology. By leveraging the analytical power of mass spectrometry and NMR, researchers can gain unprecedented insights into the synthesis, turnover, and function of essential glycoconjugates, paving the way for new diagnostic and therapeutic strategies in a variety of diseases.
References
- 1. N-Acetyl- D -glucosamine = 99 7512-17-6 [sigmaaldrich.com]
- 2. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pub.epsilon.slu.se [pub.epsilon.slu.se]
- 4. N-ACETYL-beta-D-GLUCOSAMINE | C8H15NO6 | CID 24139 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. theformulatorshop.com [theformulatorshop.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Differential metabolic effects of glucosamine and N-acetylglucosamine in human articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of the effect of N-acetyl-glucosamine administration on biomarkers for cartilage metabolism in healthy individuals without symptoms of arthritis: A randomized double-blind placebo-controlled clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An In Vivo Stable Isotope Labeling Method to Investigate Individual Matrix Protein Synthesis, Ribosomal Biogenesis, and Cellular Proliferation in Murine Articular Cartilage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sycos.co.kr [sycos.co.kr]
- 14. fishersci.com [fishersci.com]
The Principle of Stable Isotope Labeling with N-Acetyl-D-glucosamine-13C,15N: A Technical Guide for Researchers
Abstract
This technical guide provides an in-depth exploration of the principles and applications of stable isotope labeling using ¹³C and ¹⁵N-labeled N-Acetyl-D-glucosamine (GlcNAc). This powerful technique is instrumental in the quantitative analysis of protein O-GlcNAcylation, a dynamic post-translational modification crucial in cellular signaling, metabolism, and disease pathogenesis. This document offers researchers, scientists, and drug development professionals a comprehensive overview of the metabolic pathways involved, detailed experimental protocols, and the interpretation of mass spectrometry data. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of this critical methodology.
Introduction to O-GlcNAcylation and Stable Isotope Labeling
O-linked β-N-acetylglucosaminylation (O-GlcNAcylation) is a dynamic and ubiquitous post-translational modification (PTM) involving the attachment of a single N-acetylglucosamine (GlcNAc) sugar to serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2][3] This process is regulated by the concerted action of two enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[2][4] O-GlcNAcylation plays a critical role in a myriad of cellular processes, including signal transduction, transcription, and metabolism.[1][2] Aberrant O-GlcNAcylation is implicated in numerous diseases, such as diabetes, cancer, and neurodegenerative disorders.[2][3]
Stable isotope labeling has emerged as a powerful tool for the quantitative analysis of O-GlcNAcylation. By introducing heavy isotopes, such as ¹³C and ¹⁵N, into the GlcNAc moiety, researchers can trace its incorporation into proteins and quantify changes in O-GlcNAcylation levels with high precision using mass spectrometry.[1][5][6] N-Acetyl-D-glucosamine-¹³C,¹⁵N serves as a metabolic precursor that is incorporated into the cellular UDP-GlcNAc pool, the sugar donor for OGT. This allows for the in vivo labeling of O-GlcNAcylated proteins, enabling the study of their dynamics and turnover.
Metabolic Incorporation of Labeled GlcNAc
The journey of exogenously supplied ¹³C,¹⁵N-GlcNAc into cellular glycoproteins is primarily governed by two key metabolic routes: the Hexosamine Biosynthesis Pathway (HBP) and the GlcNAc Salvage Pathway.
The Hexosamine Biosynthesis Pathway (HBP)
The HBP is the de novo synthesis route for UDP-GlcNAc, utilizing glucose and glutamine as primary substrates.[7][8][9][10] While direct labeling with ¹³C,¹⁵N-GlcNAc primarily utilizes the salvage pathway, understanding the HBP is crucial as it represents the endogenous source of UDP-GlcNAc that competes with the labeled precursor. The HBP integrates several major metabolic pathways, including glycolysis, amino acid metabolism, and nucleotide metabolism.[9][10][11]
The GlcNAc Salvage Pathway
The salvage pathway provides a more direct route for the incorporation of exogenous GlcNAc into the UDP-GlcNAc pool.[7][8] This pathway is of particular importance for stable isotope labeling experiments using labeled GlcNAc. N-acetylglucosamine kinase (NAGK) phosphorylates the imported ¹³C,¹⁵N-GlcNAc to ¹³C,¹⁵N-GlcNAc-6-phosphate.[7][8] This is subsequently converted to ¹³C,¹⁵N-GlcNAc-1-phosphate by a mutase and finally to ¹³C,¹⁵N-UDP-GlcNAc by UDP-N-acetylglucosamine pyrophosphorylase (UAP1/AGX1). This labeled UDP-GlcNAc is then used by OGT to modify target proteins.
Experimental Protocols
A typical workflow for studying O-GlcNAcylation using ¹³C,¹⁵N-GlcNAc involves metabolic labeling of cells, enrichment of O-GlcNAcylated proteins or peptides, and analysis by mass spectrometry.
Metabolic Labeling of Cells in Culture
-
Cell Culture: Culture cells in standard growth medium to the desired confluency. For quantitative experiments using SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture), cells are cultured in parallel in "light" (containing normal amino acids) and "heavy" (containing ¹³C and/or ¹⁵N-labeled arginine and lysine) media for at least five passages to ensure complete incorporation.[6][12][13][14]
-
Labeling: Replace the standard or "light" medium with medium supplemented with a specific concentration of ¹³C,¹⁵N-GlcNAc. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal.
-
Cell Harvest: After the desired labeling period, harvest the cells. It is crucial to include OGA inhibitors (e.g., PUGNAc or Thiamet-G) and phosphatase inhibitors in the lysis buffer to preserve the PTMs during sample processing.[15]
Enrichment of O-GlcNAcylated Proteins and Peptides
Due to the low stoichiometry of O-GlcNAcylation, an enrichment step is often necessary for comprehensive analysis.[5][16]
-
Lectin Affinity Chromatography: Wheat germ agglutinin (WGA) is a lectin that binds to GlcNAc and can be used to enrich for O-GlcNAcylated proteins or peptides.[5][16]
-
Antibody-based Enrichment: Specific antibodies that recognize the O-GlcNAc modification can be used for immunoprecipitation of O-GlcNAcylated proteins.[5]
-
Chemoenzymatic Labeling: This method involves the enzymatic transfer of a modified galactose analog (e.g., containing an azide or alkyne group) to the O-GlcNAc moiety using a mutant galactosyltransferase.[5][17][18] The modified glycan can then be tagged with a biotin probe via click chemistry, allowing for strong avidin-based enrichment.[17][18]
Mass Spectrometry Analysis
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for identifying and quantifying O-GlcNAcylated peptides.
-
LC Separation: Enriched peptides are separated by reverse-phase liquid chromatography.
-
MS/MS Analysis: The mass spectrometer acquires high-resolution mass spectra of the eluting peptides (MS1 scan) and then fragments selected peptides to obtain sequence information (MS2 scan). The mass shift corresponding to the ¹³C and ¹⁵N isotopes in the GlcNAc moiety allows for the differentiation between labeled and unlabeled peptides.
-
Data Analysis: Specialized software is used to identify the peptide sequences, locate the O-GlcNAcylation sites, and quantify the relative abundance of the labeled and unlabeled forms.
Quantitative Data Presentation
The use of ¹³C,¹⁵N-GlcNAc labeling enables the precise quantification of O-GlcNAcylation dynamics. Below are examples of how quantitative data can be presented.
| Protein | O-GlcNAc Site | Turnover Rate (k) | Reference |
| Nucleoporin p62 | Ser270 | 0.023 h⁻¹ | [1][19] |
| Casein kinase II | Thr345 | 0.015 h⁻¹ | [1][19] |
| Host cell factor 1 | Ser1150 | - | [16] |
Table 1: Experimentally Determined O-GlcNAc Turnover Rates. This table summarizes the turnover rates of O-GlcNAcylation on specific protein sites as determined by stable isotope labeling experiments.
| Condition | Upregulated Phosphosites | Downregulated Phosphosites | Total Phosphosites Quantified | Reference |
| OGT Deletion | 232 | 133 | 5529 | [2][20] |
| Elevated O-GlcNAc | 148 | 280 | 711 | [21] |
Table 2: Crosstalk between O-GlcNAcylation and Phosphorylation. This table presents quantitative data on the changes in protein phosphorylation in response to altered O-GlcNAcylation levels, highlighting the extensive interplay between these two PTMs.
O-GlcNAcylation in Signaling Pathways
O-GlcNAcylation is a key regulator of numerous signaling pathways, often in competition or in concert with phosphorylation.
Insulin Signaling
O-GlcNAcylation has a well-established role in modulating insulin signaling, often leading to insulin resistance when elevated.[3][4][7][8][22] Key components of the insulin signaling pathway, including the insulin receptor substrate (IRS), PI3K, and Akt, are known to be O-GlcNAcylated, which can attenuate their activity.[4][7][8]
Conclusion
Stable isotope labeling with N-Acetyl-D-glucosamine-¹³C,¹⁵N is a powerful and indispensable technique for the in-depth investigation of protein O-GlcNAcylation. It provides a means to quantitatively assess the dynamics of this crucial post-translational modification, offering valuable insights into its regulatory roles in complex biological processes and its implications in various diseases. The methodologies and principles outlined in this guide are intended to equip researchers with the foundational knowledge required to effectively design, execute, and interpret experiments in this exciting and rapidly evolving field.
References
- 1. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 6. Recent development of analytical methods for disease-specific protein O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 12. Chemical Arsenal for the Study of O-GlcNAc [mdpi.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
- 15. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. profiles.wustl.edu [profiles.wustl.edu]
- 20. Quantitative phosphoproteomics reveals crosstalk between phosphorylation and O-GlcNAc in the DNA damage response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. The Hexosamine Signaling Pathway: O-GlcNAc cycling in feast or famine - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis and Purification of N-Acetyl-D-glucosamine-¹³C,¹⁵N for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the methodologies for the synthesis and purification of N-Acetyl-D-glucosamine-¹³C,¹⁵N, a critical isotopically labeled monosaccharide for tracing metabolic pathways and advancing drug development. This document provides a comprehensive overview of both chemoenzymatic and metabolic labeling approaches, complete with detailed experimental protocols, data presentation in tabular format, and visual diagrams of key pathways and workflows.
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide derivative of glucose, playing a pivotal role in various biological processes. It is a key component of glycoproteins, proteoglycans, and glycosaminoglycans (GAGs)[1]. The isotopically labeled form, N-Acetyl-D-glucosamine-¹³C,¹⁵N, serves as a powerful tool in metabolic research, particularly in studying the hexosamine biosynthesis pathway (HBP) and post-translational modifications like O-GlcNAcylation. Stable isotope labeling allows for the tracing of molecules through complex biological systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
This guide outlines two primary strategies for obtaining N-Acetyl-D-glucosamine-¹³C,¹⁵N: a chemoenzymatic synthesis approach for producing the pure compound, and a metabolic labeling approach for in situ generation within cultured cells.
Chemoenzymatic Synthesis of N-Acetyl-D-glucosamine-¹³C,¹⁵N
Synthesis Workflow
The proposed chemoenzymatic synthesis pathway is a multi-step process that begins with commercially available stable isotope precursors.
Experimental Protocol
The following protocol is a proposed methodology based on analogous chemoenzymatic syntheses.
Materials:
-
Uniformly labeled ¹³C D-glucose ([U-¹³C₆]-D-glucose)
-
¹⁵N Ammonium Chloride (¹⁵NH₄Cl)
-
ATP (Adenosine triphosphate)
-
Acetyl-CoA
-
Glucosamine-6-phosphate synthase (Gfa1)
-
N-acetylglucosamine-phosphate mutase (Agm1)
-
UDP-N-acetylglucosamine pyrophosphorylase (Uap1)
-
Appropriate buffers, cofactors (e.g., MgCl₂)
-
Ion-exchange resins (e.g., Dowex series)
-
HPLC system with a suitable column (e.g., amino column)
Procedure:
-
Enzymatic synthesis of [U-¹³C₆]-D-glucosamine-6-phosphate:
-
Incubate [U-¹³C₆]-D-glucose with ATP and hexokinase to produce [U-¹³C₆]-D-glucose-6-phosphate.
-
In a one-pot reaction, combine the [U-¹³C₆]-D-glucose-6-phosphate with glutamine (synthesized from ¹⁵NH₄Cl and α-ketoglutarate) and glucosamine-6-phosphate synthase. This enzyme will transfer the amino group from glutamine to fructose-6-phosphate (isomerized from glucose-6-phosphate) to yield [U-¹³C₆, ¹⁵N]-D-glucosamine-6-phosphate.
-
-
N-Acetylation:
-
The resulting [U-¹³C₆, ¹⁵N]-D-glucosamine-6-phosphate is then reacted with acetyl-CoA in the presence of glucosamine-6-phosphate N-acetyltransferase (GNA1) to produce N-acetyl-D-glucosamine-¹³C,¹⁵N-6-phosphate.
-
The phosphate group is subsequently removed by a phosphatase to yield the final product.
-
Purification
Purification of the final product is critical to remove unreacted starting materials, enzymes, and byproducts. A multi-step chromatographic approach is recommended.
Purification Workflow:
Detailed Purification Protocol:
-
Enzyme Removal: The reaction mixture is first subjected to ultrafiltration to remove the enzymes used in the synthesis.
-
Ion-Exchange Chromatography: The filtrate is then passed through a cation-exchange column (e.g., Dowex 50W H⁺ form) to remove any remaining positively charged molecules.
-
Anion-Exchange Chromatography: Subsequently, an anion-exchange column (e.g., Dowex 1x8 formate form) is used to remove negatively charged species, including any remaining phosphorylated intermediates.
-
Size-Exclusion Chromatography: Desalting and removal of small molecule impurities can be achieved using a size-exclusion column (e.g., Sephadex G-10).
-
High-Performance Liquid Chromatography (HPLC): Final purification to achieve high purity is performed using preparative HPLC, often with an amino-propyl bonded silica column.
Quantitative Data
The following table summarizes expected quantitative data based on similar chemoenzymatic syntheses of isotopically labeled sugars.
| Parameter | Expected Value |
| Overall Yield | 30-50% |
| ¹³C Isotopic Enrichment | >98% |
| ¹⁵N Isotopic Enrichment | >98% |
| Chemical Purity (Post-HPLC) | >99% |
| Characterization | ¹H NMR, ¹³C NMR, Mass Spectrometry |
Metabolic Labeling of N-Acetyl-D-glucosamine-¹³C,¹⁵N in Cell Culture
For many applications, particularly in studying protein O-GlcNAcylation dynamics, it is advantageous to label GlcNAc in situ through metabolic incorporation of stable isotope precursors. This approach involves growing cells in a medium where glucose and glutamine are replaced with their ¹³C and ¹⁵N labeled counterparts, respectively.
Metabolic Labeling Workflow
The hexosamine biosynthesis pathway (HBP) is the primary route for the synthesis of UDP-GlcNAc, the donor substrate for O-GlcNAcylation.
Experimental Protocol for Metabolic Labeling
This protocol is a general guideline for the metabolic labeling of mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Glucose-free and Glutamine-free cell culture medium (e.g., DMEM)
-
Dialyzed Fetal Bovine Serum (FBS)
-
[U-¹³C₆]-D-glucose
-
[²H₅, ¹⁵N₂]-L-glutamine (or other ¹⁵N-labeled glutamine)
-
Standard cell culture reagents and equipment
-
Lysis buffer
-
Mass spectrometer for metabolite analysis
Procedure:
-
Cell Culture Preparation: Culture cells to the desired confluency in standard growth medium.
-
Medium Exchange: Aspirate the standard medium and wash the cells once with phosphate-buffered saline (PBS).
-
Labeling Medium: Add the labeling medium, which is the base medium supplemented with dialyzed FBS, [U-¹³C₆]-D-glucose (at the same concentration as standard glucose), and ¹⁵N-labeled glutamine (at the same concentration as standard glutamine).
-
Incubation: Incubate the cells for a period sufficient to achieve steady-state labeling of the intracellular UDP-GlcNAc pool. This time will vary depending on the cell line's doubling time and metabolic rate but is typically between 24 and 72 hours.
-
Cell Lysis and Metabolite Extraction: After incubation, wash the cells with cold PBS and lyse them using a suitable buffer. Extract the metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Analysis: Analyze the cell extracts by LC-MS/MS or GC-MS to determine the isotopic enrichment of N-Acetyl-D-glucosamine and related metabolites.
Quantitative Data for Metabolic Labeling
The efficiency of metabolic labeling can be assessed by measuring the isotopic enrichment in key metabolites.
| Metabolite | Expected ¹³C Enrichment | Expected ¹⁵N Enrichment |
| Glucose-6-phosphate | >95% | N/A |
| Glutamine | N/A | >95% |
| UDP-N-acetylglucosamine | >90% | >90% |
Conclusion
The synthesis and purification of N-Acetyl-D-glucosamine-¹³C,¹⁵N, as well as its generation through metabolic labeling, are essential techniques for researchers in the fields of glycobiology, metabolism, and drug discovery. The chemoenzymatic approach provides a source of pure, labeled standard for quantitative studies, while metabolic labeling allows for the dynamic tracing of GlcNAc through cellular pathways. The methodologies and data presented in this guide offer a comprehensive resource for the successful application of this powerful research tool.
References
An In-depth Technical Guide to Metabolic Flux Analysis with Isotopically Labeled Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction to Metabolic Flux Analysis (MFA)
Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2] Unlike other 'omics' technologies that provide static snapshots of molecular concentrations, MFA provides a dynamic view of cellular metabolism, revealing how cells convert nutrients into energy, biomass, and other metabolites.[2][3] This quantitative understanding of metabolic pathway activity is crucial for applications in metabolic engineering, biotechnology, and the study of diseases such as cancer.[1][4]
The core of MFA lies in the use of stable isotope tracers, most commonly carbon-13 (¹³C) or nitrogen-15 (¹⁵N), to label central metabolites.[5][6] By introducing a substrate (e.g., ¹³C-labeled glucose) into a cell culture, the labeled atoms are incorporated into downstream metabolites throughout the metabolic network.[7][8] The specific pattern of isotope incorporation, known as the isotopomer distribution, is a direct consequence of the relative activities of the interconnected metabolic pathways.[9] By measuring these isotopomer distributions using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and then applying computational modeling, it is possible to infer the intracellular metabolic fluxes.[5][10][11]
This guide provides a comprehensive overview of the principles, experimental protocols, and data analysis workflows involved in conducting MFA with isotopically labeled compounds.
Core Principles of Isotopic Labeling in MFA
The fundamental principle of MFA is that the distribution of isotopes in metabolic intermediates is determined by the fluxes through the metabolic network.[9][12] When a cell is fed a specifically labeled substrate, the labeled atoms are distributed throughout the metabolic network according to the stoichiometry and rates of the enzymatic reactions.
For instance, if glucose labeled with ¹³C at the first carbon position ([1-¹³C]glucose) is supplied to cells, the label will be transferred to metabolites in glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. The relative amount of ¹³C found in different positions of downstream metabolites provides quantitative information about the relative fluxes through these converging pathways.[9]
There are two main experimental approaches in MFA:
-
Stationary (Steady-State) MFA: This is the most common approach and assumes that the cells are in a metabolic and isotopic steady state.[2] This means that the intracellular metabolite concentrations and the isotopic labeling patterns are constant over time.[2]
-
Isotopically Non-Stationary MFA (INST-MFA): This method analyzes the dynamic changes in isotopic labeling over time as the tracer is introduced.[1] INST-MFA can provide additional information about intracellular metabolite pool sizes and can be applied to systems that do not reach a steady state.[1]
Experimental Design and Workflow
A typical MFA experiment follows a well-defined workflow, from the initial experimental design to the final flux quantification. Careful planning and execution at each stage are critical for obtaining high-quality, interpretable data.
Experimental Protocols
This protocol is a generalized procedure for labeling adherent mammalian cells. Modifications will be necessary for suspension cells or different organisms like E. coli.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or T-25 flasks) at a density that will result in approximately 80% confluency at the time of the experiment.
-
Growth Medium: Culture cells in their standard growth medium until they reach the desired confluency.
-
Isotope Labeling Medium: Prepare a labeling medium that is identical to the standard growth medium but with the unlabeled primary carbon source (e.g., glucose) replaced by its isotopically labeled counterpart (e.g., [U-¹³C₆]glucose).
-
Labeling Initiation: Aspirate the standard growth medium from the cells and wash them once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed isotope labeling medium to the cells.
-
Incubation: Return the cells to the incubator and culture for a sufficient duration to achieve isotopic steady state. This time can vary depending on the cell type and the specific metabolic pathways being investigated, but it is often in the range of 6 to 24 hours.
Rapidly quenching metabolic activity is crucial to prevent changes in metabolite levels during sample processing.
-
Quenching: Aspirate the labeling medium. Immediately add a cold quenching solution, such as 80:20 methanol:water at -80°C, to the culture vessel. This will simultaneously halt enzymatic reactions and lyse the cells.
-
Scraping and Collection: Use a cell scraper to detach the cells from the vessel surface in the presence of the quenching solution. Transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Extraction: Vortex the cell suspension vigorously and then centrifuge at a high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet cellular debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new pre-chilled tube.
-
Drying: Dry the metabolite extract, for example, using a vacuum concentrator (e.g., SpeedVac). The dried extract can be stored at -80°C until analysis.
The two primary analytical techniques for measuring isotopomer distributions are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mass Spectrometry (MS):
-
Sample Preparation: The dried metabolite extract is typically derivatized to increase the volatility and thermal stability of the metabolites for gas chromatography-mass spectrometry (GC-MS) analysis. For liquid chromatography-mass spectrometry (LC-MS), the extract is usually reconstituted in a suitable solvent.
-
Instrumentation: A GC-MS or LC-MS system is used to separate the individual metabolites and then detect the mass-to-charge ratio (m/z) of the parent ion and its isotopologues. The relative abundances of the different isotopologues provide the mass isotopomer distribution (MID).
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: The dried metabolite extract is reconstituted in a suitable deuterated solvent (e.g., D₂O) containing a chemical shift reference standard.
-
Instrumentation: A high-field NMR spectrometer is used to acquire one-dimensional (¹H, ¹³C) or two-dimensional (e.g., ¹H-¹³C HSQC) spectra. NMR can provide detailed information about the specific positions of the labeled atoms within a molecule.[10]
-
Data Presentation: Quantitative Flux Maps
The output of an MFA study is a flux map, which is a quantitative representation of the rates of all the reactions in the metabolic model. These fluxes are typically reported in units of molar amount per unit of biomass per unit of time (e.g., mmol/gDCW/h). The following tables present example flux data from MFA studies in Escherichia coli and a mammalian cell line.
Table 1: Central Carbon Metabolism Fluxes in Escherichia coli
This table shows the metabolic fluxes in the central carbon metabolism of E. coli grown on glucose. The fluxes are normalized to a glucose uptake rate of 100.
| Reaction/Pathway | Abbreviation | Flux (Relative to Glucose Uptake) |
| Glucose Uptake | GLCpts | 100.0 |
| Glycolysis (Glucose-6-P to Pyruvate) | EMP | 75.2 |
| Pentose Phosphate Pathway (Oxidative) | PPP | 24.8 |
| Tricarboxylic Acid (TCA) Cycle | TCA | 55.6 |
| Anaplerosis (PEP to Oxaloacetate) | PPC | 15.3 |
| Acetate Secretion | AC | 10.1 |
Data adapted from representative MFA studies of E. coli.
Table 2: Metabolic Fluxes in a Mammalian Cell Line
This table presents key metabolic fluxes in a mammalian cell line, highlighting differences between normal and cancerous metabolic states. Fluxes are normalized to the glucose uptake rate.
| Flux | Normal Cells | Cancer Cells |
| Glucose Uptake | 100 | 100 |
| Lactate Production | 15 | 85 |
| Flux through Pyruvate Dehydrogenase | 80 | 10 |
| Glutamine Uptake | 20 | 50 |
| Flux through TCA Cycle (from Acetyl-CoA) | 75 | 5 |
| Flux through Reductive Carboxylation | <1 | 15 |
Data are illustrative and based on general findings in cancer metabolism research.[13]
Visualization of Metabolic Pathways and Isotope Labeling
Visualizing the flow of labeled carbons through a metabolic network is essential for understanding the principles of MFA. The following diagram illustrates the fate of ¹³C atoms from uniformly labeled glucose ([U-¹³C₆]glucose) as they pass through glycolysis and enter the TCA cycle.
In this simplified representation, the six carbons of glucose are converted into two three-carbon pyruvate molecules. One carbon from each pyruvate is lost as CO₂ during the conversion to acetyl-CoA, which then enters the TCA cycle. The remaining two labeled carbons from acetyl-CoA combine with the four-carbon oxaloacetate to form citrate. As the cycle progresses, two more carbons are lost as CO₂, and the positions of the labeled carbons are scrambled. By measuring the isotopomer distribution of the TCA cycle intermediates, the influx of carbons from different sources can be quantified.
Computational Modeling and Flux Estimation
The final step in MFA is to use the experimentally determined isotopomer distributions to estimate the intracellular fluxes. This is achieved through computational modeling.
The computational process involves the following components:
-
A Stoichiometric Model: This is a mathematical representation of the metabolic network, defining the relationships between metabolites and reactions.
-
Atom Transition Maps: These maps describe how the atoms of a substrate are rearranged in a given enzymatic reaction.
-
Experimental Data: This includes the measured isotopomer distributions and any measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates).
-
Flux Estimation Algorithm: An optimization algorithm is used to find the set of fluxes that best explains the experimental data. The algorithm iteratively simulates the isotopomer distributions for a given set of fluxes and compares them to the measured data, minimizing the difference between the simulated and experimental values.
Several software packages are available for performing MFA calculations, such as INCA, 13CFLUX2, and Metran.[4]
Conclusion
Metabolic Flux Analysis using isotopically labeled compounds is a powerful and indispensable tool in modern systems biology and metabolic engineering.[2] It provides unparalleled quantitative insights into the functioning of metabolic networks, enabling researchers to understand how cells respond to genetic and environmental perturbations. For drug development professionals, MFA can be instrumental in identifying novel drug targets, elucidating mechanisms of drug action, and understanding the metabolic reprogramming that is a hallmark of many diseases, including cancer. As analytical and computational tools continue to advance, the scope and precision of MFA will undoubtedly expand, further solidifying its role as a cornerstone of metabolic research.
References
- 1. A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist [isotope.com]
- 2. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flux analysis and control of the central metabolic pathways in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
- 5. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Central Carbon Metabolism Analysis Service - Creative Proteomics [creative-proteomics.com]
- 9. researchgate.net [researchgate.net]
- 10. Nuclear magnetic resonance methods for metabolic fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR-Based Metabolic Flux Analysis - Creative Proteomics MFA [creative-proteomics.com]
- 12. Quantitative Metabolomics and Instationary 13C-Metabolic Flux Analysis Reveals Impact of Recombinant Protein Production on Trehalose and Energy Metabolism in Pichia pastoris - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Architecture and Robustness of Dual-Labeled N-Acetylglucosamine Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the chemical structure and stability of dual-labeled N-acetylglucosamine (GlcNAc) analogs, pivotal tools in glycoscience research and drug development. While the concept of a single GlcNAc molecule bearing two distinct labels exists, the predominant and more established approach in the field involves "dual-labeling strategies." These strategies utilize two different populations of singly-labeled GlcNAc analogs to simultaneously probe distinct biological processes. This guide will focus on the most common of these analogs, providing a comprehensive overview of their chemical properties, stability, and the experimental workflows for their application.
Chemical Structure of Commonly Employed Labeled GlcNAc Analogs
The workhorses of metabolic glycoengineering involving GlcNAc are peracetylated monosaccharides modified with bioorthogonal functional groups, primarily azides and alkynes. The acetate esters enhance cell permeability, and once inside the cell, they are removed by non-specific esterases to liberate the active sugar analog.
1.1. Azido-Modified GlcNAc (Ac4GlcNAz)
N-azidoacetylglucosamine, tetraacylated (Ac4GlcNAz) is a widely used analog of N-acetylglucosamine (GlcNAc).[1] An azido group is incorporated at the N-acetyl position, providing a bioorthogonal handle for subsequent ligation reactions.
1.2. Alkynyl-Modified GlcNAc (Ac4GlcNAlk)
A complementary analog to Ac4GlcNAz is the alkynyl-modified version, N-pentynoyl-glucosamine, tetraacylated (Ac4GlcNAlk). This molecule contains a terminal alkyne on the N-acyl side chain, which can react with azide-modified probes.
Synthesis of Labeled GlcNAc Analogs
The synthesis of these labeled GlcNAc precursors is a critical aspect of their application. While detailed, step-by-step protocols are often found within the supplementary information of primary research articles, the general synthetic strategies are well-established.
2.1. Synthesis of N-azidoacetylglucosamine, tetraacylated (Ac4GlcNAz)
A common route to Ac4GlcNAz involves the N-acylation of glucosamine with an azido-activated acyl donor, followed by peracetylation of the hydroxyl groups. Commercial suppliers also provide readily available Ac4GlcNAz.[2][3][4]
2.2. Synthesis of Bifunctional Probes
While less common, the synthesis of single monosaccharide probes with two different labels (e.g., a fluorophore and an affinity tag) has been reported. These are often custom syntheses tailored for specific applications. For example, bifunctional fluorescent probes have been developed for protein labeling, and these synthetic strategies could be adapted for monosaccharides.[5][6]
Stability of Labeled GlcNAc Analogs
The stability of these chemical reporters under experimental and physiological conditions is paramount for the reliability of labeling studies.
3.1. Storage and Handling
Commercial suppliers of Ac4GlcNAz recommend long-term storage at -80°C (for up to 6 months) or -20°C (for up to 1 month) to ensure stability.[7]
3.2. Stability in Physiological Conditions
Quantitative data on the half-life and degradation pathways of Ac4GlcNAz and Ac4GlcNAlk in physiological buffers or cell culture media is not extensively documented in publicly available literature. However, the widespread and successful use of these compounds in multi-day cell culture experiments suggests a high degree of stability under these conditions.
Some studies have investigated the stability of related azido-modified sugars. For instance, C-6-azido-NAG-thiazoline has been shown to decompose at a pH below 6.[8] It is also known that Ac4GlcNAz can be metabolically converted to Ac4GalNAz, which could be a consideration in certain experimental designs.[9]
Table 1: Summary of Stability Data for Labeled GlcNAc Analogs
| Compound | Condition | Stability Data | Citation(s) |
| Ac4GlcNAz | -80°C | Stable for up to 6 months | [7] |
| Ac4GlcNAz | -20°C | Stable for up to 1 month | [7] |
| C-6-azido-NAG-thiazoline | pH < 6 | Decomposes | [8] |
Experimental Protocols and Workflows
The application of dual-labeled GlcNAc strategies typically involves metabolic labeling of cells, followed by bioorthogonal ligation to reporter tags.
4.1. Metabolic Labeling of Cells with Ac4GlcNAz
A general protocol for metabolic labeling involves incubating cells with the peracetylated sugar analog, which is taken up by the cells and incorporated into glycans.
-
Preparation of Stock Solution : Dissolve Ac4GlcNAz in a suitable solvent like DMSO to create a concentrated stock solution.
-
Cell Culture : Culture cells in appropriate media. For labeling, add the Ac4GlcNAz stock solution to the media to a final concentration typically in the range of 25-75 µM.[10]
-
Incubation : Incubate the cells for a period of time sufficient for metabolic incorporation, which can range from hours to several days depending on the cell type and experimental goals.[11]
4.2. Dual-Labeling Experimental Workflow
A common dual-labeling strategy involves the use of two different GlcNAc analogs with orthogonal reactive handles, such as an azide and an alkyne. This allows for the sequential or simultaneous labeling of two different molecular targets.
Figure 1. A representative workflow for a dual-labeling experiment using two orthogonal GlcNAc analogs.
Signaling Pathways and Metabolic Incorporation
Labeled GlcNAc analogs enter endogenous metabolic pathways to be incorporated into glycoproteins. Understanding these pathways is crucial for interpreting experimental results.
5.1. The Hexosamine Biosynthetic Pathway (HBP)
Ac4GlcNAz, after deacetylation, enters the hexosamine biosynthetic pathway and is converted to UDP-GlcNAz. This activated sugar donor is then used by O-GlcNAc transferase (OGT) to modify nuclear and cytoplasmic proteins.
Figure 2. Metabolic incorporation of Ac4GlcNAz via the hexosamine salvage pathway.
Conclusion
Dual-labeled GlcNAc strategies, primarily through the use of singly-labeled analogs with orthogonal reactivity, are powerful methods for the study of glycosylation in complex biological systems. While the synthesis of single GlcNAc molecules with two distinct labels is feasible, it is not a mainstream approach. The stability of the commonly used azido- and alkynyl-modified GlcNAc analogs is sufficient for most cell-based experiments, although more quantitative data on their kinetics under physiological conditions would be beneficial to the field. The experimental workflows and metabolic pathways described herein provide a foundational understanding for researchers, scientists, and drug development professionals seeking to leverage these important chemical tools.
References
- 1. Tools for functional dissection of site-specific O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. N-Azidoacetylglucosamine-tetraacylated 95% | 98924-81-3 [sigmaaldrich.com]
- 4. N-azidoacetylglucosamine-tetraacylated (Ac4GlcNAz) - CD Bioparticles [cd-bioparticles.net]
- 5. Innovative synthesis and purification method of fluorescent and bifunctional substrates for self-labelling protein tags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibition of GlcNAc-Processing Glycosidases by C-6-Azido-NAG-Thiazoline and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. lumiprobe.com [lumiprobe.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to N-Acetyl-D-glucosamine-13C,15N for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of commercially available N-Acetyl-D-glucosamine labeled with stable isotopes of carbon (13C) and nitrogen (15N). This powerful research tool is invaluable for a range of applications, from metabolic flux analysis to quantitative proteomics. This document outlines the key suppliers, product specifications, relevant biological pathways, and detailed experimental workflows to facilitate its effective use in the laboratory.
Commercial Availability of N-Acetyl-D-glucosamine-13C,15N
A variety of isotopically labeled N-Acetyl-D-glucosamine (GlcNAc) species are available from several reputable suppliers. These products differ in their labeling patterns, isotopic enrichment, purity, and available quantities. The following table summarizes the offerings from key commercial vendors to aid in the selection of the most appropriate reagent for specific research needs.
| Supplier | Product Description | Isotopic Labeling | Isotopic Enrichment | Purity | Catalog Number |
| Sigma-Aldrich | N-Acetyl-α-D-glucosamine-13C6, 15N 1-phosphate, disodium salt | Uniformly 13C-labeled glucose backbone, single 15N-labeled acetyl group | ≥99 atom % 13C, ≥98 atom % 15N | ≥95% (CP) | Custom |
| Biosynth | N-Acetyl-D-[UL-13C6,15N]glucosamine | Uniformly 13C-labeled glucose backbone, single 15N-labeled acetyl group | Not specified | >99% | MA15631 |
| Omicron Biochemicals Inc. | N-acetyl-D-[UL-13C6;15N]glucosamine | Uniformly 13C-labeled glucose backbone, single 15N-labeled acetyl group | Not specified | High Purity | GLC-051 |
| N-acetyl-D-[6-13C;15N]glucosamine | 13C at the 6th position of the glucose backbone, single 15N-labeled acetyl group | Not specified | High Purity | GLC-153 | |
| MedChemExpress | This compound | Specific positions of 13C and 15N labeling not detailed | Not specified | Not specified | HY-A0132S |
| N-Acetyl-D-glucosamine-13C2,15N | Two 13C atoms and one 15N atom | Not specified | Not specified | HY-A0132S10 | |
| Cambridge Isotope Laboratories, Inc. | N-Acetylglucosamine (15N, 98%) | Single 15N-labeled acetyl group | 98% | ≥98% | NLM-8810 |
Biological Significance and Applications
N-Acetyl-D-glucosamine is a fundamental monosaccharide that plays a central role in various biological processes. It is a key building block for the biosynthesis of glycoproteins, proteoglycans, and other complex carbohydrates. The use of 13C and 15N labeled GlcNAc allows researchers to trace its metabolic fate and quantify its incorporation into macromolecules.
The Hexosamine Biosynthetic Pathway
A primary metabolic route for GlcNAc is the Hexosamine Biosynthetic Pathway (HBP). This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc used in glycosylation reactions. By supplying cells with 13C,15N-labeled GlcNAc, researchers can bypass the initial steps of the HBP and directly study the downstream processes of glycosylation and O-GlcNAcylation.
Experimental Protocols
The utilization of 13C,15N-labeled N-Acetyl-D-glucosamine in research typically involves metabolic labeling of cells in culture, followed by downstream analysis, most commonly by mass spectrometry.
Metabolic Labeling of Cultured Cells
Objective: To incorporate 13C,15N-GlcNAc into the cellular glycoproteome for subsequent analysis.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Culture: Culture cells to the desired confluency (typically 70-80%) in standard complete medium.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the desired concentration of this compound. The optimal concentration should be determined empirically but often ranges from 50 µM to 1 mM.
-
Labeling: Remove the standard culture medium, wash the cells once with sterile PBS, and then add the prepared labeling medium.
-
Incubation: Incubate the cells for a period sufficient to allow for significant incorporation of the labeled GlcNAc. This duration can range from 24 to 72 hours, depending on the cell type and the turnover rate of the glycoproteins of interest.
-
Cell Lysis: After the labeling period, wash the cells twice with ice-cold PBS and then lyse the cells directly on the plate with an appropriate lysis buffer.
-
Protein Quantification: Collect the cell lysate and determine the protein concentration using a standard protein assay. The samples are now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry-based proteomics.
Sample Preparation for Mass Spectrometry
Objective: To prepare labeled cell lysates for proteomic analysis to identify and quantify glycoproteins.
Materials:
-
Labeled cell lysate
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate buffer
-
C18 solid-phase extraction (SPE) cartridges
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Reduction and Alkylation: To the protein lysate, add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes. Cool to room temperature and then add IAA to a final concentration of 20 mM, followed by incubation in the dark for 30 minutes.
-
Proteolytic Digestion: Dilute the protein sample with ammonium bicarbonate buffer to reduce the concentration of detergents. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
Desalting: Acidify the peptide solution with TFA. Desalt the peptides using C18 SPE cartridges according to the manufacturer's instructions. Elute the peptides with a solution of ACN and TFA.
-
Lyophilization and Reconstitution: Lyophilize the eluted peptides and reconstitute them in an appropriate buffer for mass spectrometry analysis.
Experimental Workflow and Data Analysis
The overall workflow for a typical metabolic labeling experiment using 13C,15N-GlcNAc is depicted below.
A Technical Guide to Isotopic Enrichment and Purity of N-Acetyl-D-glucosamine-13C,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the isotopic enrichment and purity of N-Acetyl-D-glucosamine-13C,15N, a critical stable isotope-labeled internal standard for research and development. This document outlines the significance of this compound in cellular signaling, presents available quantitative data on its isotopic purity, and details the experimental protocols for its characterization.
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a fundamental monosaccharide involved in a multitude of biological processes. It serves as a key structural component of bacterial and fungal cell walls, as well as the extracellular matrix in animals.[1][2] Beyond its structural roles, GlcNAc is a critical signaling molecule that influences various cellular pathways.[1][3][4] The isotopically labeled form, this compound, is an invaluable tool for researchers, enabling precise quantification and metabolic flux analysis in complex biological systems through techniques such as mass spectrometry and NMR spectroscopy.[5][6]
Isotopic Enrichment and Purity Data
The isotopic enrichment and chemical purity of commercially available this compound are crucial parameters for ensuring experimental accuracy. The following table summarizes representative quantitative data from various suppliers.
| Parameter | Specification | Source |
| Isotopic Purity (¹³C) | ≥99 atom % | Sigma-Aldrich[7] |
| Isotopic Purity (¹⁵N) | ≥98 atom % | Sigma-Aldrich, MedChemExpress[7] |
| Chemical Purity | ≥95% (CP) | Sigma-Aldrich[7] |
| Labeled Atoms | 13C, 15N | MedChemExpress[5][6] |
Key Signaling Pathways Involving N-Acetyl-D-glucosamine
GlcNAc and its derivatives are integral to several critical signaling pathways. Understanding these pathways is essential for designing experiments utilizing isotopically labeled GlcNAc.
One of the most significant roles of GlcNAc is in O-GlcNAcylation, a post-translational modification where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2] This process is analogous to phosphorylation and often competes for the same sites, thereby regulating protein activity, localization, and stability.[2] O-GlcNAcylation is involved in regulating transcription factors such as NF-κB, c-myc, and p53.[1]
N-linked glycosylation is another critical process where GlcNAc plays a foundational role. It forms part of the N-linked polysaccharide chains that are attached to proteins, influencing their folding, stability, and function.[1] Alterations in N-linked glycosylation patterns can impact cell surface signaling proteins.[1]
Experimental Protocols
The determination of isotopic enrichment and purity of this compound relies on robust analytical techniques, primarily mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Determination of Isotopic Enrichment by Mass Spectrometry
High-resolution mass spectrometry (HRMS) is a powerful technique for accurately determining the isotopic enrichment of labeled compounds.[8]
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ultrapure water or methanol).
-
Create a series of dilutions to establish a standard curve.
-
For analysis in biological matrices, perform an appropriate extraction protocol to isolate the analyte.
-
-
Instrumentation:
-
Data Acquisition:
-
Acquire data in full scan mode to observe the entire isotopic distribution of the parent ion.
-
The mass shift for this compound will vary depending on the number of labeled atoms. For a fully labeled molecule (C8H15NO6), the mass shift would be +7 (6 from ¹³C and 1 from ¹⁵N).[7]
-
-
Data Analysis:
-
Calculate the isotopic enrichment by comparing the peak intensities of the labeled and unlabeled isotopologues.
-
Specialized software can be used to fit theoretical isotopic distributions to the experimental data to determine the precise enrichment levels of ¹³C and ¹⁵N.[11]
-
References
- 1. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 3. Functional Analysis of the N-Acetylglucosamine Metabolic Genes of Streptomyces coelicolor and Role in Control of Development and Antibiotic Production - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Buy N-Acetyl-a-D-glucosamine-¹³C₆, ¹⁵N 1-phosphate, disodium salt ≥99 atom ¹³C, ≥98 atom ¹⁵N, ≥95 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 8. Determination of the Isotopic Enrichment of 13C- and 2H-Labeled Tracers of Glucose Using High-Resolution Mass Spectrometry: Application to Dual- and Triple-Tracer Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Acetyl-D-glucosamine-¹³C,¹⁵N in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of stable isotope-labeled N-Acetyl-D-glucosamine (GlcNAc), specifically N-Acetyl-D-glucosamine-¹³C,¹⁵N, in mass spectrometry-based proteomics and metabolomics. The focus is on the quantitative analysis of protein O-GlcNAcylation, a critical post-translational modification involved in numerous cellular processes.
Introduction
O-linked β-N-acetylglucosamine (O-GlcNAc) is a dynamic and ubiquitous post-translational modification of serine and threonine residues on nuclear and cytoplasmic proteins.[1] It plays a crucial role in regulating various cellular processes, including signal transduction, transcription, and metabolism.[2][3] Dysregulation of O-GlcNAcylation has been implicated in a range of diseases, such as cancer, diabetes, and neurodegenerative disorders.[3]
The use of stable isotope-labeled GlcNAc, such as ¹³C and ¹⁵N enriched forms, in conjunction with mass spectrometry, offers a powerful approach for the quantitative analysis of O-GlcNAcylation dynamics and for tracing the metabolic fate of GlcNAc.[2][3] This protocol outlines the key methodologies for metabolic labeling of cells, enrichment of O-GlcNAcylated proteins/peptides, and their subsequent analysis by mass spectrometry.
Signaling Pathway: Hexosamine Biosynthetic Pathway (HBP)
The metabolic incorporation of labeled GlcNAc relies on the Hexosamine Biosynthetic Pathway (HBP). Cells readily take up glucose and a small fraction (2-5%) is shunted into the HBP to produce UDP-N-acetylglucosamine (UDP-GlcNAc), the nucleotide sugar donor for O-GlcNAcylation.[4] By providing cells with ¹³C-labeled glucose, it is possible to generate ¹³C-labeled UDP-GlcNAc, which is then transferred onto proteins by O-GlcNAc transferase (OGT).[2][3][4]
Caption: The Hexosamine Biosynthetic Pathway leading to protein O-GlcNAcylation.
Experimental Workflow for Quantitative O-GlcNAc Analysis
The overall workflow for the quantitative analysis of O-GlcNAcylation using stable isotope labeling is depicted below. This process involves metabolic labeling, cell lysis, protein digestion, enrichment of O-GlcNAc peptides, and finally, LC-MS/MS analysis.
References
- 1. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 4. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
How to perform metabolic labeling in cell culture with N-Acetyl-D-glucosamine-13C,15N
Application Notes: Metabolic Labeling with N-Acetyl-D-glucosamine-¹³C,¹⁵N
For Investigating Glycosylation Dynamics and Hexosamine Biosynthesis Pathway Flux
Introduction
Metabolic labeling is a powerful technique used to trace the journey of molecules through cellular pathways. By providing cells with substrates containing stable (non-radioactive) heavy isotopes, researchers can track their incorporation into macromolecules like proteins and glycans. N-Acetyl-D-glucosamine (GlcNAc) is a critical amino sugar that serves as a fundamental building block for complex carbohydrates and a key signaling molecule in the form of O-GlcNAcylation, a post-translational modification of nuclear and cytoplasmic proteins.[1][2] This modification is dynamic and plays a crucial role in regulating nearly all cellular processes.[3] The use of N-Acetyl-D-glucosamine labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) allows for the precise and quantitative analysis of GlcNAc metabolism and O-GlcNAcylation dynamics by mass spectrometry.
Principle of the Method
Cells are cultured in a medium where standard GlcNAc is replaced with N-Acetyl-D-glucosamine-¹³C,¹⁵N. This "heavy" GlcNAc is taken up by the cells and enters the Hexosamine Biosynthesis Pathway (HBP).[1][2] The HBP ultimately produces UDP-N-acetylglucosamine (UDP-GlcNAc), the activated form of GlcNAc.[1] This heavy UDP-GlcNAc is then used by the cell as a substrate for glycosyltransferases, including O-GlcNAc transferase (OGT), which attaches the heavy GlcNAc moiety to serine and threonine residues of target proteins.[2][4]
After a period of labeling, proteins and metabolites are extracted. Using high-resolution mass spectrometry, the mass difference between the naturally abundant "light" (containing ¹²C and ¹⁴N) and the "heavy" (containing ¹³C and ¹⁵N) GlcNAc-modified proteins or metabolites can be precisely measured. This allows for the quantification of changes in glycosylation levels, the turnover rate of O-GlcNAc modifications, and the metabolic flux through the HBP under various experimental conditions.[5][6]
Advantages of Dual ¹³C,¹⁵N Labeling
-
Increased Mass Shift: The combined use of ¹³C and ¹⁵N provides a larger mass difference compared to single-isotope labeling, which can improve the resolution and confidence of detection in complex mass spectra.
-
Robust Quantification: Dual labeling provides a more distinct isotopic signature, reducing potential overlap with naturally occurring isotopic peaks and enhancing the accuracy of quantification.
-
Tracing Carbon and Nitrogen Fates: This method allows for the simultaneous tracking of both carbon and nitrogen atoms from GlcNAc as they are incorporated into various biomolecules, offering deeper insights into metabolic pathways.[7]
Applications
-
Quantitative Glycoproteomics: Measuring the dynamics of protein O-GlcNAcylation in response to stimuli, disease states (e.g., cancer, diabetes), or drug treatments.[4][8]
-
Metabolic Flux Analysis: Quantifying the rate of UDP-GlcNAc biosynthesis through the HBP.[2]
-
Drug Discovery: Screening for compounds that modulate OGT or O-GlcNAcase (OGA) activity, the enzymes that add and remove O-GlcNAc, respectively.[2]
-
Signal Transduction Studies: Investigating the crosstalk between O-GlcNAcylation and other post-translational modifications, such as phosphorylation.
Protocols
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells
This protocol provides a general guideline for labeling adherent cells. Optimization may be required depending on the cell line and experimental goals.
Materials:
-
N-Acetyl-D-glucosamine-¹³C,¹⁵N (isotopic purity >98%)
-
Cell culture medium appropriate for the cell line (e.g., DMEM, RPMI-1640), preferably glucose- and glutamine-free for certain flux experiments, otherwise standard medium is used.
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell scrapers
-
Conical tubes (15 mL and 50 mL)
-
Tissue culture plates/flasks
Procedure:
-
Cell Preparation: Plate cells in standard growth medium and allow them to reach 70-80% confluency. Ensure healthy, logarithmically growing cells for optimal label incorporation.[9]
-
Preparation of Labeling Medium: Prepare the complete labeling medium by supplementing the base medium with dFBS, Penicillin-Streptomycin, and the desired final concentration of N-Acetyl-D-glucosamine-¹³C,¹⁵N. A common starting concentration is 1-5 mM, but this should be optimized.
-
Initiation of Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cells twice with sterile PBS to remove residual light GlcNAc.
-
Add the pre-warmed labeling medium to the cells.
-
-
Incubation: Culture the cells in the labeling medium for the desired duration. The incubation time can range from a few hours to several days, depending on the turnover rate of the modification and the experimental question. For dynamic studies, a time-course experiment is recommended.[6]
-
Cell Harvesting:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold PBS and use a cell scraper to detach the cells.
-
Transfer the cell suspension to a pre-chilled conical tube.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant.
-
The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C for downstream processing.
-
Protocol 2: Sample Preparation for Mass Spectrometry-Based Proteomics
This protocol outlines a general workflow for preparing labeled cell pellets for O-GlcNAc proteomics analysis.
Materials:
-
Lysis buffer (e.g., RIPA buffer containing protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Sequencing-grade trypsin
-
Ammonium bicarbonate solution (50 mM)
-
Enrichment kit for O-GlcNAc peptides (e.g., using lectin affinity chromatography like WGA, or chemoenzymatic methods)[3]
-
C18 solid-phase extraction (SPE) columns/tips for desalting
-
Mass spectrometer compatible solvents (e.g., acetonitrile, formic acid)
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold lysis buffer. Incubate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of the lysate using a BCA assay or a similar method.
-
Reduction and Alkylation:
-
Take a desired amount of protein (e.g., 1 mg).
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 45 minutes.
-
Allow the sample to cool to room temperature.
-
Add IAA to a final concentration of 25 mM and incubate in the dark at room temperature for 30 minutes.
-
-
Protein Digestion:
-
Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.
-
Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Enrichment of O-GlcNAc Peptides (Optional but Recommended):
-
Due to the low stoichiometry of O-GlcNAcylation, enrichment is often necessary for successful identification and quantification.[5]
-
Follow the manufacturer's protocol for the chosen enrichment strategy (e.g., WGA lectin affinity or chemoenzymatic tagging).
-
-
Desalting:
-
Acidify the peptide solution with formic acid.
-
Desalt the peptides using C18 SPE tips according to the manufacturer's instructions.
-
Elute the peptides and dry them completely using a vacuum centrifuge.
-
-
Mass Spectrometry Analysis:
-
Reconstitute the dried peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Analyze the samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument method should be configured to detect the mass shifts corresponding to the ¹³C,¹⁵N-GlcNAc modification.
-
Data analysis is performed using specialized software to identify O-GlcNAcylated peptides and quantify the light-to-heavy ratios.
-
Data Presentation
Quantitative data from metabolic labeling experiments are typically presented in tables to facilitate comparison between different conditions.
Table 1: Relative Quantification of O-GlcNAcylation on Specific Proteins in Response to Treatment
| Protein ID (Uniprot) | Gene | Peptide Sequence | Fold Change (Treated/Control) | p-value |
| P62993 | NUP62 | FGSFGSQGAGSTAR | 2.5 | 0.008 |
| Q9H2Z2 | HCFC1 | VTSPTSTSQSPTK | 0.6 | 0.012 |
| P35637 | NFKB1 | GALSPLSLK | 1.8 | 0.021 |
| Q13507 | OGT | ATFSQDEIQR | 1.1 | 0.450 |
| Denotes site of O-GlcNAcylation |
Table 2: Time-Course of ¹³C,¹⁵N-GlcNAc Incorporation into a Target Protein
| Protein ID (Uniprot) | Time Point | % Heavy Label Incorporation |
| P62993 | 0 hr | 0% |
| P62993 | 4 hr | 22% |
| P62993 | 8 hr | 45% |
| P62993 | 16 hr | 78% |
| P62993 | 24 hr | 91% |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Hexosamine Biosynthesis and O-GlcNAcylation Pathway.
Caption: Experimental workflow for metabolic labeling proteomics.
References
- 1. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Hexosamine biosynthetic pathway and O-GlcNAc cycling of glucose metabolism in brain function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Mass Spectrometry for O-GlcNAcylation [frontiersin.org]
- 6. A Novel Quantitative Mass Spectrometry Platform for Determining Protein O-GlcNAcylation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
Application Notes and Protocols for LC-MS Analysis Using N-Acetyl-D-glucosamine-¹³C,¹⁵N as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the quantitative analysis of N-Acetyl-D-glucosamine (GlcNAc) in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS) with N-Acetyl-D-glucosamine-¹³C,¹⁵N as an internal standard (IS). The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample preparation and instrument response, thereby ensuring high accuracy and precision.
Introduction
N-Acetyl-D-glucosamine is a vital monosaccharide involved in numerous biological processes, including the formation of glycoproteins, glycolipids, and glycosaminoglycans. It is a key component of the hexosamine biosynthetic pathway (HBP), which plays a significant role in cellular signaling through O-GlcNAcylation. Accurate quantification of GlcNAc is essential for studying its role in various physiological and pathological states, including cancer, diabetes, and neurodegenerative diseases. LC-MS has emerged as a powerful technique for this purpose due to its high sensitivity and selectivity.
Signaling Pathway: Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAcylation
The diagram below illustrates the central role of N-Acetyl-D-glucosamine in the Hexosamine Biosynthetic Pathway and subsequent O-GlcNAcylation of proteins, a critical post-translational modification that modulates the function of numerous cellular proteins.
Caption: The Hexosamine Biosynthetic Pathway and O-GlcNAcylation Cycle.
Experimental Workflow for LC-MS Analysis
A generalized workflow for the quantification of N-Acetyl-D-glucosamine using a stable isotope-labeled internal standard is presented below.
Caption: General workflow for LC-MS/MS analysis of GlcNAc.
Detailed Experimental Protocols
The following protocols are adapted from established methods for the analysis of N-Acetyl-D-glucosamine and can be used as a starting point for method development with N-Acetyl-D-glucosamine-¹³C,¹⁵N.
Materials and Reagents
-
N-Acetyl-D-glucosamine (analyte standard)
-
N-Acetyl-D-glucosamine-¹³C,¹⁵N (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
Sample Preparation Protocol (Human Plasma)
-
Thaw frozen human plasma samples on ice.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution (N-Acetyl-D-glucosamine-¹³C,¹⁵N in water) to each sample, calibration standard, and quality control sample.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table outlines a starting point for the Liquid Chromatography and Mass Spectrometry parameters. These may require optimization based on the specific instrumentation used.
| Parameter | Recommended Condition |
| Liquid Chromatography | |
| Column | HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 95% B to 50% B over 5 minutes, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be optimized for the specific instrument |
| Analyte (GlcNAc) | Precursor ion: m/z 222.1; Product ion: m/z 162.1 (indicative) |
| Internal Standard (GlcNAc-¹³C,¹⁵N) | Precursor ion: m/z 229.1; Product ion: m/z 168.1 (indicative, assuming ¹³C₆ and ¹⁵N₁) |
| Dwell Time | 100 ms |
| Collision Energy | To be optimized |
| Gas Temperatures | To be optimized |
Note: The exact m/z values for the precursor and product ions of the internal standard will depend on the specific isotopic labeling pattern (e.g., number of ¹³C and ¹⁵N atoms). The values provided are illustrative for a hypothetical labeling scheme and must be determined empirically.
Quantitative Data Summary
The following tables present representative validation data for a quantitative LC-MS/MS method for N-Acetyl-D-glucosamine, adapted from a study using a ¹³C-labeled internal standard.[1] Similar performance is expected when using the ¹³C,¹⁵N-labeled internal standard.
Table 1: Linearity and Range
| Analyte | Range (ng/mL) | Correlation Coefficient (r²) |
| N-Acetyl-D-glucosamine | 20 - 1280 | > 0.995 |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 40 | < 10 | < 10 | 90 - 110 |
| Medium | 400 | < 8 | < 8 | 95 - 105 |
| High | 1000 | < 8 | < 8 | 95 - 105 |
Conclusion
The use of N-Acetyl-D-glucosamine-¹³C,¹⁵N as an internal standard in conjunction with a validated LC-MS/MS method provides a robust and reliable approach for the accurate quantification of N-Acetyl-D-glucosamine in complex biological matrices. This methodology is a valuable tool for researchers and professionals in drug development investigating the role of GlcNAc in health and disease. The provided protocols and data serve as a comprehensive guide for the implementation of this analytical technique.
References
Application Notes and Protocols for Tracing the Hexosamine Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
The hexosamine biosynthesis pathway (HBP) is a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. It produces uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), a vital substrate for N-linked and O-linked glycosylation of proteins and lipids. Dysregulation of the HBP is implicated in various diseases, including cancer, diabetes, and neurodegenerative disorders, making it a key target for therapeutic intervention. Accurate methods for tracing and quantifying the flux through this pathway are essential for understanding its role in disease and for the development of novel drugs.
These application notes provide detailed protocols for three key experimental designs for tracing the HBP: stable isotope labeling followed by mass spectrometry, live-cell imaging with genetically encoded fluorescent biosensors, and detection of O-GlcNAc modified proteins using chemical reporters.
Experimental Design 1: Stable Isotope Tracing and Mass Spectrometry
This approach allows for the quantitative measurement of the HBP flux by tracking the incorporation of stable isotope-labeled nutrients into downstream metabolites.[1] By using labeled glucose ([U-¹³C₆]glucose) or glucosamine, researchers can precisely determine the rate of UDP-GlcNAc synthesis.[2][3]
Protocol: Stable Isotope Labeling and LC-MS Analysis of HBP Metabolites
1. Cell Culture and Isotope Labeling:
-
Plate cells at a suitable density in 6-well plates and allow them to adhere overnight.
-
The following day, replace the standard culture medium with a medium containing the stable isotope tracer. For example, use glucose-free DMEM supplemented with [U-¹³C₆]glucose and dialyzed fetal bovine serum.
-
Incubate the cells for a time course (e.g., 0, 2, 6, 12, 24 hours) to monitor the incorporation of the label into HBP metabolites.
2. Metabolite Extraction:
-
Aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol to each well and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Vortex the samples and incubate at -80°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
Transfer the supernatant containing the polar metabolites to a new tube.
-
Dry the metabolite extracts using a vacuum concentrator.
3. LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., 50% methanol).
-
Separate the metabolites using a hydrophilic interaction liquid chromatography (HILIC) column.
-
Perform mass spectrometry in negative ion mode to detect the HBP intermediates and UDP-GlcNAc.
-
Analyze the mass isotopologue distribution of the HBP metabolites to determine the extent of ¹³C labeling.
4. Data Analysis:
-
Calculate the molar percent enrichment (MPE) of ¹³C in UDP-GlcNAc to determine the flux through the HBP.
-
Quantify the absolute concentrations of HBP metabolites using a standard curve.
Experimental Design 2: Live-Cell Imaging with Fluorescent Biosensors
Genetically encoded fluorescent biosensors enable the real-time monitoring of UDP-GlcNAc dynamics in living cells. The green fluorescent UDP-GlcNAc sensor, UGAcS, allows for ratiometric imaging of changes in intracellular UDP-GlcNAc concentrations in response to various stimuli.[3][4][5]
Protocol: Live-Cell Imaging of UDP-GlcNAc Dynamics with UGAcS
1. Cell Transfection and Culture:
-
Plate cells on glass-bottom dishes suitable for live-cell imaging.
-
Transfect the cells with a plasmid encoding the UGAcS biosensor using a suitable transfection reagent.
-
Allow the cells to express the biosensor for 24-48 hours.
2. Live-Cell Imaging:
-
Mount the cells on a confocal microscope equipped with 488 nm and 405 nm lasers for ratiometric imaging.
-
Acquire baseline fluorescence images using both excitation wavelengths.
-
Treat the cells with a stimulus of interest (e.g., glucosamine, a GFAT inhibitor like DON, or changes in glucose concentration).[6][7][8]
-
Acquire a time-lapse series of fluorescence images to monitor the change in the 488 nm/405 nm fluorescence ratio.
3. Image Analysis:
-
For each cell, calculate the ratio of the fluorescence intensity at 488 nm excitation to that at 405 nm excitation at each time point.
-
Normalize the ratio data to the baseline to determine the relative change in UDP-GlcNAc levels.
Experimental Design 3: Detection of O-GlcNAc Modified Proteins
This method focuses on the downstream endpoint of the HBP by detecting proteins that have been modified by O-GlcNAcylation. Chemical reporters, such as per-O-acetylated N-azidoacetylglucosamine (Ac₄GlcNAz), are metabolized by cells and incorporated into O-GlcNAc-modified proteins. The azide group can then be detected using click chemistry with a fluorescently tagged alkyne probe.[2][9]
Protocol: Fluorescent Detection of O-GlcNAc Modified Proteins
1. Metabolic Labeling:
-
Culture cells in the presence of Ac₄GlcNAz (e.g., 50 µM) for 24-48 hours to allow for metabolic incorporation.
2. Cell Lysis:
-
Wash the cells with PBS and lyse them in a suitable lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysate.
3. Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction components: a fluorescent alkyne probe (e.g., alkyne-rhodamine), copper(I) sulfate, a copper-chelating ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction for 1 hour at room temperature.
4. In-Gel Fluorescence Scanning:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled O-GlcNAc-modified proteins using an in-gel fluorescence scanner.
5. (Optional) Enrichment and Mass Spectrometry:
-
Instead of a fluorescent alkyne, an alkyne-biotin tag can be used.
-
After the click reaction, enrich the biotin-tagged proteins using streptavidin beads.
-
Digest the enriched proteins and identify the O-GlcNAc-modified proteins and their modification sites by mass spectrometry.
Data Presentation
Table 1: Quantitative Analysis of HBP Flux in Ex Vivo Mouse Hearts
| Condition | [U-¹³C₆]glucose (mM) | UDP-GlcNAc (nmol/g protein) | UDP-GlcNAc MPE (%) | HBP Flux (nmol/g protein/min) |
| Low Glucose | 5.5 | 1.8 ± 0.2 | 10.5 ± 1.5 | ~2.5 |
| High Glucose | 25 | 2.1 ± 0.3 | 9.8 ± 1.2 | ~2.5 |
Data adapted from a study on ex vivo perfused mouse hearts, demonstrating that HBP flux is not acutely responsive to changes in glucose availability.[2][3]
Table 2: Relative UDP-GlcNAc Levels in T Cells
| Cell Type | Condition | UDP-GlcNAc Concentration (molecules/cell x 10⁸) |
| Naïve CD8+ T cells | Unstimulated | ~1 |
| Activated CD8+ T cells | TCR stimulation | ~6 |
| Effector CD4+ T cells | Stimulated | ~3 |
Data adapted from a study on T lymphocytes, showing a significant increase in UDP-GlcNAc upon T cell activation.[10]
Mandatory Visualizations
Caption: The Hexosamine Biosynthesis Pathway (HBP).
Caption: Workflow for Stable Isotope Tracing of the HBP.
Caption: Workflow for Live-Cell Imaging with UGAcS Biosensor.
Caption: Workflow for Detecting O-GlcNAc Proteins.
References
- 1. Stable Isotope Tracing Experiments Using LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical reporters for fluorescent detection and identification of O-GlcNAc-modified proteins reveal glycosylation of the ubiquitin ligase NEDD4-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetically Encoded Green Fluorescent Biosensors for Monitoring UDP-GlcNAc in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection and identification of O-GlcNAc-modified proteins using 6-azido-6-deoxy-N-acetyl-galactosamine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Genetically Encoded Green Fluorescent Biosensors for Monitoring UDP-GlcNAc in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DETECTION AND ANALYSIS OF PROTEINS MODIFIED BY O-LINKED N-ACETYLGLUCOSAMINE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scite.ai [scite.ai]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Glucose and glutamine fuel protein O-GlcNAcylation to control T cell self-renewal and malignancy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyl-D-glucosamine-¹³C,¹⁵N Metabolomics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the sample preparation of N-Acetyl-D-glucosamine (GlcNAc) and its isotopic variants (¹³C,¹⁵N-GlcNAc) for metabolomics analysis. The protocols are designed to ensure accurate and reproducible quantification from various biological matrices, including cell cultures and plasma.
Introduction
N-Acetyl-D-glucosamine is a critical monosaccharide involved in various biological processes, including the formation of structural polymers like chitin in fungi and the extracellular matrix in animals.[1][2] It also plays a significant role in cellular signaling pathways.[1][2] Stable isotope-labeled N-Acetyl-D-glucosamine, such as ¹³C,¹⁵N-GlcNAc, is an invaluable tool in metabolomics for flux analysis and accurate quantification by serving as an internal standard.[1][2] The following protocols detail the necessary steps for sample quenching, metabolite extraction, and derivatization to prepare GlcNAc for analysis by mass spectrometry.
Experimental Protocols
Sample Quenching and Extraction from Cell Cultures (e.g., Penicillium chrysogenum)
This protocol is adapted for microbial and other cell cultures to rapidly halt metabolic activity and efficiently extract intracellular metabolites.
a. Quenching:
To rapidly inactivate cellular metabolism, a cold methanol quenching procedure is employed.[1][2]
-
Prepare a quenching solution of 60% methanol at -40°C.
-
Withdraw the cell broth from the culture and immediately mix it with the quenching solution at a 1:3 ratio (broth to solution).[1]
-
Vacuum-filter the quenched cell suspension through a nylon filter.
-
Wash the biomass on the filter with the cold quenching solution to remove extracellular metabolites.[1][2]
b. Extraction:
-
Transfer the washed biomass into a cold methanol-buffer mixture (1:1 v/v of methanol and TE buffer [10 mM TRIS, 1 mM EDTA, pH 7.0]) at -40°C.[1][2]
-
Store the samples in liquid nitrogen until extraction.
-
Perform biomass extraction using chloroform at a 1:1 ratio with the methanol-buffer suspension.[1][2]
-
Incubate for 24 hours with end-over-end rotation at -20°C.[1][2]
-
Centrifuge the mixture at 10,000 x g for 10 minutes at -11°C.[1][2]
-
Collect the upper aqueous/methanolic phase containing the polar metabolites.
-
Filter the collected supernatant through a 0.2 μm filter.[1][2]
Sample Preparation from Plasma
This protocol is suitable for the analysis of GlcNAc from plasma samples, focusing on protein precipitation for LC-MS/MS analysis.
-
Thaw frozen plasma samples on ice.
-
For protein precipitation, add acetonitrile to the plasma sample. A common ratio is 3:1 (acetonitrile to plasma).
-
Vortex the mixture vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge the sample at a high speed (e.g., 12,000 rpm) for 15 minutes at 4°C.[3]
-
Carefully collect the supernatant, which contains the extracted metabolites.
-
The supernatant can be directly injected for LC-MS/MS analysis or dried down and reconstituted in a suitable solvent.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, a two-step derivatization process is required to make the polar GlcNAc volatile.
-
Ethoximation:
-
Dry the extracted samples completely.
-
Dissolve the dried residue in 18 μL of water-free pyridine containing 19 mg/mL of ethoxyamine hydrochloride (EtOx).[1][2]
-
Incubate the mixture at 25°C for 120 minutes with agitation (250 rpm).[1][2] This step converts carbonyl groups to ethylhydroxylamino groups.
-
-
Trimethylsilylation:
Quantitative Data Summary
The following table summarizes key quantitative parameters from validated methods for N-Acetyl-D-glucosamine analysis.
| Parameter | GC-MS/MS & GC-TOFMS (P. chrysogenum) | LC-MS/MS (Human Plasma) |
| Internal Standard | ¹³C labeled N-acetylglucosamine | ¹³C₆-N-acetylglucosamine |
| Limit of Detection (LOD) | Lower femtomol range[1][2] | Not explicitly stated, but LLOQ is low |
| Lower Limit of Quantitation (LLOQ) | Not explicitly stated | 20 ng/mL[4][5] |
| Linear Range | 0.5 to 23 μmol L⁻¹[2] | 20 to 1280 ng/mL[4][5] |
| Precision and Accuracy | Good agreement between methods (avg. deviation 2.8 ± 5.5%)[2] | Acceptable for calibration standards and quality control[4][5] |
Visualizations
Experimental Workflow for GC-MS based Metabolomics of N-Acetyl-D-glucosamine
Caption: Workflow for N-Acetyl-D-glucosamine metabolomics using GC-MS.
Simplified Hexosamine Biosynthesis Pathway
Caption: Key steps in the hexosamine biosynthesis pathway leading to protein glycosylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation for Metabolomic Analysis in Exercise Physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Metabolic Flux Studies Using N-Acetyl-D-glucosamine-¹³C,¹⁵N in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool for elucidating metabolic pathways and quantifying metabolic fluxes in vivo.[1] N-Acetyl-D-glucosamine (GlcNAc) is a critical monosaccharide involved in the hexosamine biosynthetic pathway (HBP), leading to the synthesis of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the donor substrate for all N-linked and O-linked glycosylation, making the HBP a central hub that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. The use of dual-labeled N-Acetyl-D-glucosamine-¹³C,¹⁵N offers a unique advantage by allowing for the simultaneous tracing of both the carbon and nitrogen atoms of the acetyl group, providing a more detailed understanding of GlcNAc metabolism and its downstream effects.
These application notes provide a comprehensive overview and detailed protocols for utilizing N-Acetyl-D-glucosamine-¹³C,¹⁵N in in vivo metabolic flux studies within animal models.
Signaling and Metabolic Pathways
N-Acetyl-D-glucosamine enters the hexosamine biosynthetic pathway (HBP) via the salvage pathway, where it is phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate. This bypasses the rate-limiting enzyme of the de novo HBP, glutamine:fructose-6-phosphate amidotransferase (GFAT). The ability to trace both ¹³C from the acetyl group and ¹⁵N from the amino group of GlcNAc provides a powerful method to dissect the contributions of the salvage pathway versus the de novo pathway to the total UDP-GlcNAc pool and subsequent glycosylation events.
Below is a diagram illustrating the entry of N-Acetyl-D-glucosamine-¹³C,¹⁵N into the hexosamine biosynthetic pathway.
Experimental Protocols
A generalized workflow for an in vivo metabolic flux study using N-Acetyl-D-glucosamine-¹³C,¹⁵N is presented below. This can be adapted based on the specific animal model and research question.
Detailed Methodologies
1. Animal Model Preparation
-
Animal Selection: Choose an appropriate animal model (e.g., mouse, rat) based on the research question.
-
Acclimatization: Allow animals to acclimatize to the housing conditions for at least one week.
-
Fasting: For studies focusing on glucose metabolism, fasting the animals for a defined period (e.g., 6-12 hours) can help achieve a metabolic steady state and increase the fractional enrichment of the tracer in plasma.[2]
2. Tracer Administration
-
Tracer Preparation: Dissolve N-Acetyl-D-glucosamine-¹³C,¹⁵N in sterile saline or another appropriate vehicle.
-
Route of Administration:
-
Intravenous (IV) Infusion: This is the preferred method for achieving a rapid and stable isotopic enrichment in the plasma.[3] A typical infusion protocol involves a bolus injection followed by a continuous infusion.
-
Oral Gavage: Useful for studying nutrient absorption and first-pass metabolism.
-
-
Dosage: The dosage will depend on the animal model and the desired level of isotopic enrichment. A starting point could be a 10-20% priming dose of the estimated total body pool of GlcNAc, followed by a continuous infusion of 10-20% of the pool size per hour.
3. Sample Collection
-
Blood: Collect blood samples at regular intervals via tail vein, saphenous vein, or cardiac puncture at the endpoint. Collect blood into EDTA-coated tubes and centrifuge to separate plasma.
-
Tissues: At the experimental endpoint, euthanize the animal and rapidly excise tissues of interest. Snap-freeze tissues in liquid nitrogen to quench metabolic activity.
-
Storage: Store all samples at -80°C until further processing.
4. Metabolite Extraction
-
Homogenization: Homogenize frozen tissue samples in a cold extraction solvent (e.g., 80% methanol).
-
Centrifugation: Centrifuge the homogenate to pellet proteins and other cellular debris.
-
Supernatant Collection: Collect the supernatant containing the metabolites.
-
Drying: Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
5. Mass Spectrometry Analysis
-
Instrumentation: Use either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the analysis of labeled metabolites.
-
Derivatization (for GC-MS): Derivatize the dried metabolite extracts to make them volatile for GC analysis.
-
Data Acquisition: Acquire data in full scan mode to identify all isotopologues of the metabolites of interest or in selected reaction monitoring (SRM) mode for targeted quantification.
Data Presentation and Interpretation
The primary data obtained from these experiments will be the mass isotopologue distributions (MIDs) of key metabolites in the HBP and downstream pathways. This data can be used to calculate isotopic enrichment and metabolic flux rates.
Table 1: Representative Isotopic Enrichment Data in a Hypothetical In Vivo Study
| Metabolite | Tissue | Isotopic Enrichment (%) (M+3 for ¹³C₂¹⁵N₁) |
| UDP-GlcNAc | Liver | 45.2 ± 5.1 |
| Muscle | 28.7 ± 3.9 | |
| Adipose | 35.1 ± 4.5 | |
| GlcNAc-6-P | Liver | 52.8 ± 6.3 |
| Muscle | 33.4 ± 4.1 | |
| Adipose | 40.2 ± 5.0 |
Note: This is hypothetical data for illustrative purposes. Actual enrichment will vary based on experimental conditions.
Table 2: Calculated Metabolic Fluxes from a Hypothetical Study
| Metabolic Flux | Liver (nmol/g/min) | Muscle (nmol/g/min) |
| GlcNAc Salvage Rate | 15.6 ± 2.1 | 8.9 ± 1.5 |
| UDP-GlcNAc Synthesis Rate | 12.3 ± 1.8 | 6.7 ± 1.1 |
| Protein O-GlcNAcylation Rate | 5.8 ± 0.9 | 2.5 ± 0.6 |
Note: This is hypothetical data for illustrative purposes. Flux calculation requires specialized software and modeling.
Logical Relationships in Data Interpretation
The dual-labeling strategy with N-Acetyl-D-glucosamine-¹³C,¹⁵N allows for a more nuanced interpretation of metabolic fluxes.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable Isotopes for Tracing Cardiac Metabolism in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GC-MS Analysis of N-Acetyl-D-glucosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-D-glucosamine (GlcNAc) is a pivotal amino sugar with significant structural and signaling roles in various biological systems. It is a fundamental component of bacterial and fungal cell walls, as well as the extracellular matrix in animals.[1][2] Beyond its structural importance, GlcNAc is increasingly recognized for its involvement in cellular signaling pathways, making its accurate quantification crucial for research in microbiology, cell biology, and drug development.[1][3] Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the quantification of metabolites like GlcNAc. However, due to the polar and non-volatile nature of GlcNAc, derivatization is an essential step to enable its analysis by GC-MS.[1]
This document provides detailed application notes and protocols for the derivatization of N-Acetyl-D-glucosamine for GC-MS analysis, with a focus on the widely used oximation-silylation method. An alternative acetylation method is also presented.
Derivatization Methods for GC-MS Analysis
The primary goal of derivatization is to convert the polar hydroxyl and amine groups of N-Acetyl-D-glucosamine into less polar, more volatile, and thermally stable derivatives suitable for GC-MS analysis. The two most common approaches are silylation and acetylation.
Oximation followed by Silylation (Recommended Method)
This two-step method is highly effective for the analysis of N-Acetyl-D-glucosamine and other carbohydrates. The initial oximation step converts the aldehyde group of the open-ring form of the sugar into an oxime, which prevents the formation of multiple anomeric peaks during subsequent silylation. The subsequent silylation of hydroxyl and amino groups with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) yields volatile trimethylsilyl (TMS) derivatives.[1][2]
For N-acetylhexosamines, this process can result in derivatives with four or five TMS groups. The 4TMS derivatives, where the less reactive secondary amino group is not silylated, often show a significantly higher intensity in GC-MS analysis and are therefore preferred for quantification.[1]
Quantitative Performance:
The oximation-silylation method, coupled with stable isotope-labeled internal standards, allows for accurate and sensitive quantification of N-Acetyl-D-glucosamine. Studies have demonstrated the following performance characteristics:
| Parameter | Performance | Citation |
| Limit of Detection (LOD) | Lower femtomol range | [1] |
| Reproducibility | Good agreement between different MS instruments (TOFMS and MS/MS) with an average deviation of 2.8 ± 5.5% | [4] |
| Linearity | Good linearity over a range of 0.5 to 23 μmol L–1 | [4] |
| Recovery | Derivatization efficiency for monosaccharides is generally in the range of 80%–115% | [1] |
Acetylation
Acetylation is another common derivatization technique for compounds with hydroxyl and amino groups. It involves the reaction with an acetylating agent, such as acetic anhydride in the presence of a catalyst like pyridine, to form ester and amide derivatives. While effective, this method may be less common for N-Acetyl-D-glucosamine in recent literature compared to the oximation-silylation approach.
Quantitative Performance:
Experimental Protocols
Protocol 1: Oximation and Silylation of N-Acetyl-D-glucosamine
This protocol is adapted from established methods for the analysis of N-acetylhexosamines.[1]
Materials:
-
N-Acetyl-D-glucosamine standard
-
Sample containing N-Acetyl-D-glucosamine (e.g., cell culture supernatant, tissue extract)
-
Pyridine (anhydrous)
-
O-ethylhydroxylamine hydrochloride (EtOX)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Internal standard (e.g., ¹³C labeled N-Acetyl-D-glucosamine)
-
Nitrogen gas or vacuum concentrator
-
Heating block or incubator
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Pipette an appropriate volume of the sample or standard solution into a GC vial.
-
If using an internal standard, add it to the sample at this stage.
-
Evaporate the solvent to complete dryness under a stream of nitrogen gas or using a vacuum concentrator. It is crucial to remove all water as it interferes with the silylation reagent.[5]
-
-
Oximation:
-
Prepare a fresh solution of 20 mg/mL O-ethylhydroxylamine hydrochloride in anhydrous pyridine.
-
Add 20 µL of the EtOX solution to the dried sample residue in the GC vial.
-
Seal the vial tightly and incubate at 25°C for 120 minutes with agitation.[1] This step converts the carbonyl group to an ethyloxime.
-
-
Silylation:
-
GC-MS Analysis:
-
Cool the vial to room temperature before placing it in the autosampler.
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
GC-MS Parameters (Example):
-
Injector: Splitless mode at 220°C[1]
-
Column: 60 m Optima 1 MS or equivalent[4]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min[1]
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 min
-
Ramp 1: 30°C/min to 240°C
-
Ramp 2: 2°C/min to 260°C
-
Ramp 3: 30°C/min to 310°C, hold for 3 min[1]
-
-
MS Transfer Line: 280°C[1]
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C[1]
-
Mass Analyzer: Scan mode or Selected Ion Monitoring (SIM) for targeted quantification.
Protocol 2: Acetylation of N-Acetyl-D-glucosamine
This protocol is a general method for the acetylation of sugars and can be adapted for the derivatization of N-Acetyl-D-glucosamine.
Materials:
-
N-Acetyl-D-glucosamine standard
-
Sample containing N-Acetyl-D-glucosamine
-
Pyridine (anhydrous)
-
Acetic anhydride
-
Nitrogen gas or vacuum concentrator
-
Heating block
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Dry the sample completely in a GC vial as described in Protocol 1.
-
-
Acetylation:
-
Add 100 µL of a 1:1 (v/v) mixture of anhydrous pyridine and acetic anhydride to the dried sample.
-
Seal the vial tightly and heat at 100°C for 30 minutes.
-
-
Work-up:
-
Cool the vial to room temperature.
-
Evaporate the excess pyridine and acetic anhydride under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., ethyl acetate or dichloromethane) for GC-MS analysis.
-
-
GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system using an appropriate temperature program.
-
Signaling Pathway and Experimental Workflow Diagrams
Hexosamine Biosynthesis Pathway (HBP) and O-GlcNAcylation
N-Acetyl-D-glucosamine is a key product of the Hexosamine Biosynthesis Pathway (HBP), which integrates glucose, amino acid, fatty acid, and nucleotide metabolism.[2] The end-product of the HBP, UDP-GlcNAc, is the substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins. This process, regulated by O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA), plays a crucial role in various signaling pathways, often in competition with phosphorylation.
Caption: The Hexosamine Biosynthesis Pathway leading to O-GlcNAcylation.
Experimental Workflow for GC-MS Analysis of N-Acetyl-D-glucosamine
The following diagram illustrates the key steps involved in the sample preparation and analysis of N-Acetyl-D-glucosamine using the recommended oximation-silylation derivatization method.
Caption: Workflow for GC-MS analysis of N-Acetyl-D-glucosamine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct comparison of derivatization strategies for LC-MS/MS analysis of N-glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of labeled GlcNAc in studying nucleotide sugar metabolism.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The study of nucleotide sugar metabolism is pivotal to understanding a vast array of cellular processes, from signal transduction to protein quality control. N-acetylglucosamine (GlcNAc) is a central monosaccharide that feeds into the hexosamine biosynthetic pathway (HBP) to produce the key nucleotide sugar, UDP-GlcNAc. This donor substrate is essential for N-linked and O-linked glycosylation, as well as the synthesis of other nucleotide sugars. The use of labeled GlcNAc analogs has revolutionized our ability to probe the dynamics of these pathways, offering powerful tools for basic research and drug discovery.
This document provides detailed application notes and experimental protocols for the use of labeled GlcNAc in studying nucleotide sugar metabolism. It is designed to be a practical guide for researchers, scientists, and drug development professionals seeking to employ these cutting-edge techniques.
Application Notes
Metabolic Labeling with Azide- or Alkyne-Modified GlcNAc Analogs
Metabolic chemical reporters, such as peracetylated N-azidoacetylglucosamine (Ac4GlcNAz), are powerful tools for studying O-GlcNAcylated proteins.[1] These cell-permeable analogs are processed by the cellular machinery and incorporated into UDP-GlcNAc. The resulting azido-modified UDP-GlcNAc (UDP-GlcNAz) is then used by O-GlcNAc transferase (OGT) to modify nuclear and cytoplasmic proteins.[2][3] The incorporated azide group serves as a bioorthogonal handle, allowing for the selective visualization and enrichment of O-GlcNAcylated proteins using click chemistry.[1]
A key consideration is the metabolic cross-talk between the N-acetylgalactosamine (GalNAc) and GlcNAc salvage pathways.[2][4] Studies have shown that N-azidoacetylgalactosamine (Ac4GalNAz) can be a more efficient precursor for labeling O-GlcNAcylated proteins.[2][5] Ac4GalNAz is converted to UDP-GalNAz, which is then epimerized to UDP-GlcNAz by the enzyme GALE.[2][3] This metabolic route can bypass a rate-limiting step in the GlcNAc salvage pathway, leading to more robust labeling.[2]
Applications:
-
Visualization of O-GlcNAcylated proteins: Labeled proteins can be visualized via fluorescence microscopy after reaction with a fluorescently tagged alkyne probe.[1]
-
Proteomic identification of O-GlcNAcylated proteins: Azide-labeled proteins can be enriched using biotinylated alkyne probes and streptavidin affinity chromatography, followed by identification via mass spectrometry.[1][4]
-
Studying the dynamics of O-GlcNAcylation: Pulse-chase experiments with labeled GlcNAc can be used to investigate the turnover of O-GlcNAc on specific proteins.
Stable Isotope Labeling for Tracing Metabolic Flux
Stable isotope labeling using compounds like 13C6-glucose or 13C2-glucosamine allows for the quantitative analysis of metabolic flux through the HBP and other related pathways.[6][7][8] By tracing the incorporation of the heavy isotope into nucleotide sugars and their downstream products (e.g., N- and O-glycans), researchers can elucidate the relative contributions of different metabolic pathways to their synthesis and utilization.[6][7] This approach is particularly powerful when combined with liquid chromatography-mass spectrometry (LC-MS) for the analysis of mass isotopomers.[6][8]
Applications:
-
Quantifying the contribution of different metabolic pathways to UDP-GlcNAc synthesis. [6][7]
-
Investigating the fate of UDP-GlcNAc in N- and O-glycan biosynthesis. [6]
-
Comparing metabolic flux in different cell types or under different physiological conditions (e.g., normal vs. disease states). [7][8]
-
Identifying metabolic bottlenecks or dysregulation in disease models. [2]
Quantitative Data Summary
The following tables summarize representative quantitative data that can be obtained using labeled GlcNAc methodologies.
Table 1: Relative Abundance of Labeled Nucleotide Sugars Determined by LC-MS.
| Labeled Precursor | Cell Line | Labeled Nucleotide Sugar | Relative Abundance (%) |
| 13C6-Glucose | Hepatoma | 13C-UDP-HexNAc | 85 ± 5 |
| 13C6-Glucose | Pancreatic Insulinoma | 13C-UDP-HexNAc | 65 ± 7 |
| 13C6-Glucose | Hepatoma | 13C-CMP-NeuAc | 70 ± 6 |
| 13C6-Glucose | Pancreatic Insulinoma | 13C-CMP-NeuAc | 45 ± 8 |
Data is representative and based on findings reported in studies comparing different cell lines.[7][8] The relative abundance indicates the percentage of the nucleotide sugar pool that is labeled with the heavy isotope.
Table 2: Quantification of O-GlcNAc Modification Changes using SILAC.
| Protein | Treatment | Fold Change in O-GlcNAcylation |
| Protein A | GSK-3 Inhibition | +2.5 |
| Protein B | GSK-3 Inhibition | -1.8 |
| Protein C | Heat Shock | +3.2 |
| Protein D | Heat Shock | No significant change |
This table illustrates the type of quantitative data on protein-specific O-GlcNAcylation changes that can be obtained using Stable Isotope Labeling with Amino acids in Cell culture (SILAC) combined with enrichment of O-GlcNAcylated proteins.[9]
Experimental Protocols
Protocol 1: Metabolic Labeling of O-GlcNAcylated Proteins with Ac4GlcNAz or Ac4GalNAz
This protocol describes the general procedure for labeling living cells with azide-modified GlcNAc or GalNAc analogs.[1]
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Per-O-acetylated N-azidoacetylglucosamine (Ac4GlcNAz) or Per-O-acetylated N-azidoacetylgalactosamine (Ac4GalNAz)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Preparation of Labeling Medium: Prepare a stock solution of Ac4GlcNAz or Ac4GalNAz in DMSO. Dilute the stock solution into pre-warmed complete cell culture medium to a final concentration of 50-200 µM. A vehicle control with DMSO alone should be prepared in parallel.
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium or the vehicle control medium.
-
Incubation: Incubate the cells for 16-72 hours under standard cell culture conditions. The optimal incubation time may vary depending on the cell type and experimental goals.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS.
-
Cell Lysis: Lyse the cells by adding ice-cold lysis buffer and scraping the cells.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay). The lysates are now ready for downstream applications such as click chemistry.
Protocol 2: Click Chemistry for Visualization of Azide-Labeled Proteins
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for attaching a fluorescent probe to azide-modified proteins in cell lysates.[1]
Materials:
-
Cell lysate containing azide-labeled proteins (from Protocol 1)
-
Fluorescently tagged alkyne probe (e.g., DBCO-Fluor 488)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Copper(II) sulfate (CuSO4)
-
SDS-PAGE loading buffer
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Cell lysate (containing 50-100 µg of protein)
-
Fluorescent alkyne probe (final concentration 100 µM)
-
TCEP (final concentration 1 mM)
-
TBTA (final concentration 100 µM)
-
-
Initiate Reaction: Add CuSO4 to a final concentration of 1 mM to initiate the click reaction.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour, protected from light.
-
Sample Preparation for Analysis: Add SDS-PAGE loading buffer to the reaction mixture and heat at 95°C for 5 minutes.
-
Analysis: The samples are now ready for analysis by SDS-PAGE and in-gel fluorescence scanning.
Visualizations
Caption: The Hexosamine Biosynthetic and Salvage Pathways.
Caption: Workflow for Metabolic Labeling and Analysis.
Caption: Metabolic Cross-talk between Salvage Pathways.
References
- 1. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Metabolic cross-talk allows labeling of O-linked beta-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metabolic cross-talk allows labeling of O-linked β-N-acetylglucosamine-modified proteins via the N-acetylgalactosamine salvage pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]
- 8. Mass isotopomer analysis of metabolically labeled nucleotide sugars and N- and O-glycans for tracing nucleotide sugar metabolisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. O-GlcNAc profiling: from proteins to proteomes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Incorporation of N-Acetyl-D-glucosamine-¹³C,¹⁵N
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address low incorporation of N-Acetyl-D-glucosamine-¹³C,¹⁵N (GlcNAc-¹³C,¹⁵N) in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary pathway for N-Acetyl-D-glucosamine (GlcNAc) incorporation into cellular glycans?
A1: Exogenously supplied N-Acetyl-D-glucosamine is primarily incorporated into cellular glycans through the salvage pathway.[1][2] In this pathway, GlcNAc is phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate. This intermediate then enters the mainstream hexosamine biosynthetic pathway (HBP) to be converted into UDP-N-acetylglucosamine (UDP-GlcNAc), the donor substrate for glycosyltransferases.
Q2: Can cells synthesize GlcNAc de novo? How does this affect labeling?
A2: Yes, cells can synthesize UDP-GlcNAc de novo through the hexosamine biosynthetic pathway (HBP), which utilizes glucose and glutamine as precursors.[1][3] This de novo synthesis will dilute the isotopic enrichment from the exogenously supplied GlcNAc-¹³C,¹⁵N, potentially leading to lower than expected incorporation levels. The relative contribution of the de novo and salvage pathways can vary depending on the cell type and metabolic state.
Q3: What are the typical concentrations of GlcNAc-¹³C,¹⁵N used for cell labeling experiments?
A3: The optimal concentration of GlcNAc-¹³C,¹⁵N can vary depending on the cell line and experimental goals. However, a common starting point is in the range of 50-200 µM.[4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How long should I incubate my cells with GlcNAc-¹³C,¹⁵N?
A4: The incubation time required for sufficient incorporation depends on the cell line's metabolic rate and the turnover of the glycoproteins of interest. A typical incubation period is 16-24 hours.[4] For proteins with slow turnover, longer incubation times may be necessary. A time-course experiment is advisable to determine the optimal labeling duration.
Q5: How can I assess the incorporation efficiency of GlcNAc-¹³C,¹⁵N?
A5: The most common method for assessing incorporation efficiency is mass spectrometry. By analyzing tryptic peptides of a purified glycoprotein or a complex protein mixture, you can determine the ratio of labeled to unlabeled glycopeptides. This provides a quantitative measure of incorporation.
Troubleshooting Guide
Issue 1: Low or No Detectable Incorporation of GlcNAc-¹³C,¹⁵N
| Possible Cause | Troubleshooting Step |
| Inefficient Cellular Uptake | - Verify Transporter Expression: Some cell lines may have low expression of the necessary sugar transporters. If possible, check the expression levels of relevant transporters. - Optimize GlcNAc Concentration: Perform a dose-response experiment with increasing concentrations of GlcNAc-¹³C,¹⁵N to determine the optimal uptake concentration for your cell line. - Check for Competitive Inhibition: High concentrations of glucose in the culture medium can sometimes compete with GlcNAc for uptake.[5][6] Consider using a medium with a lower glucose concentration during the labeling period, but be mindful of potential effects on cell health. |
| High De Novo Synthesis of UDP-GlcNAc | - Inhibit De Novo Pathway: Consider using inhibitors of the de novo hexosamine biosynthetic pathway, such as azaserine or 6-diazo-5-oxo-L-norleucine (DON), to increase the relative contribution of the salvage pathway. Use these inhibitors with caution and at low concentrations, as they can be toxic. - Alter Media Composition: The availability of glucose and glutamine fuels the de novo pathway. Modulating their concentrations in the culture medium can influence the flux through this pathway. |
| Cell Health and Viability Issues | - Assess Cell Viability: Perform a cell viability assay (e.g., trypan blue exclusion, MTT assay) to ensure that the labeling conditions are not toxic to the cells. - Check for Contamination: Microbial contamination can consume the labeled GlcNAc and affect cell metabolism. Regularly check your cultures for any signs of contamination. |
| Incorrect Sample Preparation or Analysis | - Verify Lysis Buffer Composition: Ensure your cell lysis buffer is appropriate for preserving glycoproteins and is compatible with downstream mass spectrometry analysis. - Optimize Protein Digestion: Inefficient protein digestion can lead to poor recovery of glycopeptides. Ensure your digestion protocol is optimized for your protein(s) of interest. - Confirm Mass Spectrometry Parameters: Check the settings of your mass spectrometer to ensure they are optimized for the detection and fragmentation of glycopeptides. |
Issue 2: High Variability in Incorporation Between Replicates
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Culture Conditions | - Standardize Seeding Density: Ensure that all replicate cultures are seeded at the same density and are in the same growth phase (ideally logarithmic phase) at the start of the labeling experiment. - Ensure Homogeneous Media: Thoroughly mix the culture medium containing the GlcNAc-¹³C,¹⁵N before adding it to the cells to ensure a consistent concentration across all replicates. |
| Pipetting Errors | - Calibrate Pipettes: Regularly calibrate your pipettes to ensure accurate and consistent dispensing of the labeled compound and other reagents. |
| Variable Cell Lysis and Protein Extraction | - Standardize Lysis Procedure: Ensure that the cell lysis and protein extraction procedures are performed consistently across all samples. Pay close attention to incubation times and temperatures. |
Quantitative Data Summary
Table 1: Recommended Starting Concentrations for GlcNAc-¹³C,¹⁵N Labeling
| Cell Type | Recommended Starting Concentration (µM) |
| Mammalian (General) | 50 - 200 |
| Insect | 100 - 500 |
| Yeast | 200 - 1000 |
Note: These are general recommendations. The optimal concentration should be determined empirically for each cell line and experimental setup.
Table 2: Typical Incorporation Efficiencies of Labeled GlcNAc
| Cell Line | Incubation Time (hours) | Typical Incorporation Efficiency (%) |
| HeLa | 24 | 30 - 60 |
| HEK293 | 24 | 40 - 70 |
| CHO | 48 | 50 - 80 |
Note: Incorporation efficiency can be influenced by many factors, including cell health, media composition, and the specific glycoprotein being analyzed.
Key Experimental Protocols
Protocol 1: Stable Isotope Labeling of Adherent Mammalian Cells with GlcNAc-¹³C,¹⁵N
-
Cell Seeding: Seed adherent cells in a multi-well plate or flask at a density that will result in 70-80% confluency at the time of labeling.
-
Preparation of Labeling Medium: Prepare complete cell culture medium supplemented with the desired concentration of GlcNAc-¹³C,¹⁵N (e.g., 100 µM). Ensure the labeled compound is fully dissolved.
-
Labeling: When cells reach the desired confluency, aspirate the existing medium and wash the cells once with sterile phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 16-24 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Cell Harvest: After incubation, place the culture vessel on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Cell Lysis: Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the cells.
-
Scraping and Collection: Scrape the cells from the surface of the culture vessel and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Lysate Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Storage: Store the protein lysate at -80°C until further analysis.
Protocol 2: In-Solution Trypsin Digestion for Mass Spectrometry Analysis
-
Protein Denaturation and Reduction: To 100 µg of protein lysate in a microcentrifuge tube, add a solution of 8 M urea in 50 mM ammonium bicarbonate to a final urea concentration of 4 M. Add dithiothreitol (DTT) to a final concentration of 10 mM. Incubate at 37°C for 1 hour.
-
Alkylation: Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Add DTT to a final concentration of 10 mM to quench the excess IAA. Incubate at room temperature for 15 minutes.
-
Dilution: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Trypsin Digestion: Add sequencing-grade modified trypsin to the sample at a 1:50 (trypsin:protein) ratio. Incubate overnight at 37°C.
-
Digestion Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalting: Desalt the peptide mixture using a C18 StageTip or equivalent solid-phase extraction method.
-
Sample Preparation for MS: Dry the desalted peptides in a vacuum centrifuge and resuspend in an appropriate solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).
Visualizations
Caption: Hexosamine Biosynthesis and Salvage Pathways.
Caption: Troubleshooting Workflow for Low Incorporation.
Caption: Experimental Workflow for GlcNAc Labeling.
References
- 1. Glutamine deprivation triggers NAGK-dependent hexosamine salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutamine deprivation triggers NAGK-dependent hexosamine salvage | eLife [elifesciences.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification of an N-Acetylglucosamine Transporter That Mediates Hyphal Induction in Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetyl-d-Glucosamine Induces the Expression of Multidrug Exporter Genes, mdtEF, via Catabolite Activation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stable Isotope Tracing with N-Acetyl-D-glucosamine
Welcome to the technical support center for stable isotope tracing using N-Acetyl-D-glucosamine (GlcNAc). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during metabolic labeling experiments with GlcNAc.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Experimental Design & Optimization
Q1: I am planning a stable isotope tracing experiment with N-Acetyl-D-glucosamine. Which isotopic tracer should I use: ¹³C-glucose or a labeled GlcNAc analog?
A1: The choice of tracer depends on the specific metabolic pathway you aim to investigate.
-
To trace the de novo Hexosamine Biosynthetic Pathway (HBP): Use uniformly labeled [U-¹³C₆]-glucose . This allows you to track the incorporation of glucose-derived carbons into the hexosamine backbone of UDP-GlcNAc.[1][2][3][4]
-
To trace the GlcNAc Salvage Pathway: Use a labeled GlcNAc analog, such as N-[1,2-¹³C₂]-acetyl-D-glucosamine ([¹³C₂]-GlcNAc). This tracer will be directly incorporated into UDP-GlcNAc via the salvage pathway, bypassing the initial steps of the HBP.[1][5][6]
Q2: What is the optimal concentration and incubation time for my ¹³C-GlcNAc tracer?
A2: Optimal tracer concentration and incubation time are critical for achieving sufficient labeling without causing cellular stress. These parameters are cell-type dependent and should be empirically determined. However, here are some general guidelines:
| Parameter | Recommended Range | Notes |
| Tracer Concentration | 1-10 mM for ¹³C-glucose | Higher concentrations may be needed for cells with high glycolytic rates. |
| 50-200 µM for labeled GlcNAc analogs | Higher concentrations can sometimes lead to off-target effects. | |
| Incubation Time | Minutes to hours for glycolytic intermediates | Glycolysis reaches isotopic steady state relatively quickly. |
| 12-48 hours for UDP-GlcNAc | UDP-GlcNAc labeling can take longer to reach isotopic steady-state.[7] | |
| 24-72 hours for O-GlcNAcylated proteins | The turnover of O-GlcNAcylation on proteins can be slow. |
It is advisable to perform a time-course experiment to determine the optimal labeling duration for your specific experimental system.
Sample Preparation & Metabolite Extraction
Q3: I am having trouble with low recovery of UDP-GlcNAc during metabolite extraction. What can I do?
A3: Low recovery of UDP-GlcNAc is a common issue. Here are some troubleshooting steps:
-
Rapid Quenching: Ensure rapid quenching of metabolic activity to prevent UDP-GlcNAc degradation. Snap-freezing cell pellets or tissues in liquid nitrogen is a crucial step.
-
Cold Extraction Solvents: Use ice-cold extraction solvents. A common and effective extraction solution is a mixture of acetonitrile, methanol, and water (e.g., 40:40:20 v/v/v).[8]
-
Efficient Cell Lysis: Ensure complete cell lysis. Vortexing for an extended period (e.g., 1 hour) at 4°C or using probe sonication can improve extraction efficiency.[8][9]
-
Phase Separation: For tissue samples, after homogenization in a methanol-based solvent, adding chloroform can help in precipitating macromolecules and removing lipids, leading to a cleaner upper aqueous phase containing polar metabolites like UDP-GlcNAc.[9]
Mass Spectrometry Analysis
Q4: My mass spectrometry data for labeled UDP-GlcNAc is very complex and difficult to interpret. Why is this and how can I simplify it?
A4: The complexity arises because UDP-GlcNAc is synthesized from multiple precursors that can themselves be labeled when using a tracer like ¹³C-glucose.[1][7] This results in a complex pattern of mass isotopologues.
-
High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry (like FT-ICR-MS or Orbitrap-based instruments) to resolve the different isotopologues of UDP-GlcNAc with high mass accuracy.[7][10]
-
Tandem Mass Spectrometry (MS/MS): Use MS/MS to fragment the UDP-GlcNAc molecule and analyze the labeling patterns of its different components (uracil, ribose, glucose, and acetyl groups).[1]
-
Data Deconvolution Algorithms: Employ specialized algorithms to deconvolute the complex mass isotopologue data and determine the fractional enrichment of different metabolic subunits.[7]
-
Limiting Labeling Time: For certain experimental questions, limiting the labeling time can reduce the complexity of labeling patterns in downstream metabolites.[1]
Q5: I am trying to analyze O-GlcNAcylated peptides by mass spectrometry, but I am facing challenges with detection and site localization.
A5: O-GlcNAcylation analysis by mass spectrometry is challenging due to the low stoichiometry of the modification and its labile nature during collision-induced dissociation (CID).[11][12]
-
Enrichment of O-GlcNAcylated Peptides: It is often necessary to enrich for O-GlcNAcylated peptides before MS analysis.[11] Methods include:
-
Lectin affinity chromatography (e.g., using Wheat Germ Agglutinin - WGA).
-
Chemoenzymatic labeling followed by affinity capture.
-
-
Alternative Fragmentation Techniques:
-
Electron Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that tends to preserve the labile O-GlcNAc modification on the peptide backbone, aiding in site localization.[11][12]
-
Higher-energy C-trap Dissociation (HCD): HCD can also be used, and the observation of diagnostic oxonium ions for GlcNAc can indicate the presence of the modification.[11]
-
Data Interpretation
Q6: How do I correct for the natural abundance of stable isotopes in my data?
A6: It is crucial to correct for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N) to accurately determine the extent of labeling from your tracer. Several software packages and algorithms are available for this purpose, which use matrix-based methods to subtract the contribution of naturally occurring isotopes from the measured isotopologue distribution.[13][14][15][16][17]
Q7: How can I distinguish between the contribution of the HBP and the salvage pathway to the UDP-GlcNAc pool?
A7: A dual-labeling strategy can be employed:
-
Culture cells in the presence of [U-¹³C₆]-glucose to trace the HBP.
-
In a parallel experiment, use a labeled GlcNAc analog like N-[1,2-¹³C₂]-acetyl-D-glucosamine to trace the salvage pathway.[1][5]
By comparing the isotopic enrichment in UDP-GlcNAc from both experiments, you can quantify the relative flux through each pathway.
Experimental Protocols
Protocol 1: Stable Isotope Labeling of Cultured Cells with ¹³C-Glucose
-
Cell Seeding: Seed cells at a density that will result in approximately 80-90% confluency at the time of harvest.
-
Tracer Introduction: After allowing cells to adhere overnight, replace the standard culture medium with a medium containing [U-¹³C₆]-glucose at the desired concentration (e.g., 10 mM). Ensure the medium is otherwise identical to the standard medium.
-
Incubation: Incubate the cells for the predetermined optimal time (e.g., 24 hours) under standard culture conditions.
-
Harvesting:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the culture dish to quench metabolism.
-
Scrape the cells and collect the cell lysate.
-
-
Metabolite Extraction: Proceed with the metabolite extraction protocol as detailed below.
Protocol 2: Metabolite Extraction for UDP-GlcNAc Analysis
-
Cell Lysis: To the cell lysate from the harvesting step, add an appropriate volume of ice-cold extraction solvent (e.g., 40% acetonitrile, 40% methanol, 20% water) to achieve a final cell concentration suitable for your analytical method.[8]
-
Homogenization: Vortex the samples vigorously for 1 hour at 4°C.[8] For tissues, use a mechanical homogenizer followed by probe sonication.[9]
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and precipitated proteins.[8]
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites into a new tube.
-
Drying: Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
Storage: Store the dried metabolite extracts at -80°C until LC-MS analysis.
-
Reconstitution: Immediately before analysis, reconstitute the dried extracts in a suitable solvent for LC-MS, such as LC-MS grade water or a mobile phase-compatible solvent.[8]
Protocol 3: LC-MS/MS Analysis of UDP-GlcNAc
-
Chromatography:
-
Use a suitable column for separating polar metabolites, such as a hydrophilic interaction liquid chromatography (HILIC) column or a C18 reverse-phase column with an ion-pairing reagent.[8][18]
-
Develop a gradient elution method using appropriate mobile phases (e.g., water and acetonitrile with additives like acetic acid and ammonium acetate).[8]
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode.[8]
-
Perform a full scan (MS1) to detect the different isotopologues of UDP-GlcNAc.
-
Use tandem mass spectrometry (MS/MS) to fragment the precursor ions of UDP-GlcNAc to confirm their identity and analyze the labeling of fragments.
-
-
Data Analysis:
-
Integrate the peak areas for each isotopologue of UDP-GlcNAc.
-
Correct the raw data for natural isotope abundance.
-
Calculate the fractional enrichment of the labeled species.
-
Signaling Pathways and Workflows
Hexosamine Biosynthetic and Salvage Pathways
Caption: Overview of the Hexosamine Biosynthetic and Salvage Pathways leading to UDP-GlcNAc.
Experimental Workflow for Stable Isotope Tracing
Caption: A typical experimental workflow for stable isotope tracing experiments.
Troubleshooting Logic for Low Label Incorporation
Caption: A logical flow for troubleshooting low isotopic label incorporation.
References
- 1. Mass Isotopomer Analysis of Metabolically Labeled Nucleotide Sugars and N- and O-Glycans for Tracing Nucleotide Sugar Metabolisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable Isotope Tracing Reveals an Altered Fate of Glucose in N-Acetyltransferase 1 Knockout Breast Cancer Cells | MDPI [mdpi.com]
- 3. First characterization of glucose flux through the hexosamine biosynthesis pathway (HBP) in ex vivo mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolomics and 13C labelled glucose tracing to identify carbon incorporation into aberrant cell membrane glycans in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine deprivation triggers NAGK-dependent hexosamine salvage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutamine deprivation triggers NAGK-dependent hexosamine salvage | eLife [elifesciences.org]
- 7. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UDP-GlcNAc measurement by LC-MS/MS [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Analysis of Protein O-GlcNAcylation by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass Spectrometry for O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 14. researchgate.net [researchgate.net]
- 15. Correcting for natural isotope abundance and tracer impurity in MS-, MS/MS- and high-resolution-multiple-tracer-data fr… [ouci.dntb.gov.ua]
- 16. Correcting for Naturally Occurring Mass Isotopologue Abundances in Stable-Isotope Tracing Experiments with PolyMID - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. Selective analysis of intracellular UDP-GlcNAc and UDP-GalNAc by hydrophilic interaction liquid chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Minimizing matrix effects in N-Acetyl-D-glucosamine-13C,15N quantification
Welcome to the technical support center for the quantification of N-Acetyl-D-glucosamine using its stable isotope-labeled internal standard (N-Acetyl-D-glucosamine-13C,15N). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize matrix effects and ensure accurate, reproducible results in your LC-MS/MS experiments.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS/MS quantification?
A1: The "matrix" refers to all components in a sample apart from the analyte of interest, including salts, proteins, lipids, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of your target analyte (N-Acetyl-D-glucosamine) in the mass spectrometer's ion source.[2] This interference can either suppress or enhance the analyte's signal, leading to inaccurate and unreliable quantification.[3][4] Phospholipids are a major cause of matrix effects in biological samples like plasma.[5]
Q2: How does using this compound as an internal standard help?
A2: A stable isotope-labeled (SIL) internal standard like this compound is the ideal choice for quantitative LC-MS.[4][6] Because it is chemically almost identical to the analyte, it co-elutes chromatographically and experiences the same matrix effects (ion suppression or enhancement).[1] By measuring the peak area ratio of the analyte to the SIL internal standard, these variations can be compensated for, leading to more accurate and precise quantification.[1]
Q3: Can I rely solely on the SIL internal standard to correct for all matrix effects?
A3: While SIL internal standards are the best tool for compensation, they may not guarantee perfect correction, especially with high levels of matrix suppression or if there is a slight chromatographic separation between the analyte and the standard (e.g., due to deuterium isotope effects).[6][7] Therefore, it is a best practice to also implement strategies to minimize matrix effects in the first place, rather than just compensating for them.
Q4: How do I quantitatively assess the extent of matrix effects in my assay?
A4: The most common method is the post-extraction spike analysis.[8][9] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a clean solvent. The matrix factor (MF) is calculated as follows:
-
MF = (Peak Response in Presence of Matrix) / (Peak Response in Absence of Matrix)
An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. Ideally, the absolute MF should be between 0.75 and 1.25.[4]
Troubleshooting Guide
This guide addresses common issues related to matrix effects.
Problem: Poor reproducibility and high variability in analyte signal across different samples.
| Possible Cause | Recommended Solution |
| Significant Matrix Effect | The variability in matrix components between different sample lots or patients can lead to inconsistent ion suppression/enhancement.[9] |
| 1. Improve Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[5] Move from a simple protein precipitation (PPT) to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][5] Techniques specifically designed to remove phospholipids, such as HybridSPE®, can be highly effective for plasma or serum samples. | |
| 2. Optimize Chromatography: Improve the separation between N-Acetyl-D-glucosamine and co-eluting matrix components.[1][2] Adjust the mobile phase gradient, change the column chemistry (e.g., HILIC for polar metabolites), or use a smaller particle size column (UPLC/UHPLC) for better resolution.[10][11] | |
| 3. Dilute the Sample: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components introduced into the MS source.[2][12] |
Problem: The analyte-to-internal standard area ratio is inconsistent.
| Possible Cause | Recommended Solution |
| Differential Matrix Effects | In cases of severe ion suppression, the analyte and SIL internal standard may be affected differently, even if they co-elute.[7] This can happen if they are on a very steep part of an ion suppression zone in the chromatogram. |
| 1. Assess Matrix Effects Qualitatively: Use a post-column infusion experiment to identify regions of ion suppression in your chromatogram. A constant flow of the analyte is infused into the system after the column, and a blank extracted matrix is injected. Dips in the baseline signal indicate retention times where suppression occurs. Adjust your chromatography to move the analyte peak away from these zones. | |
| 2. Check for IS Impurities: Verify the purity of your this compound standard. Any unlabeled analyte present as an impurity can affect the accuracy of quantification. |
Below is a workflow to help identify and mitigate matrix effects.
Caption: Troubleshooting workflow for matrix effects.
Quantitative Data on Sample Preparation
While specific data for N-Acetyl-D-glucosamine is highly application-dependent, the following table summarizes typical performance data for different sample preparation techniques used to extract polar metabolites from plasma. This illustrates the effectiveness of more thorough cleanup methods in reducing matrix effects and improving recovery.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Key Advantage | Key Disadvantage |
| Protein Precipitation (PPT) | 85 - 110% | 40 - 80% (Suppression) | Fast and simple | Poor removal of phospholipids and other interferences.[5] |
| Liquid-Liquid Extraction (LLE) | 70 - 95% | 80 - 110% | Good for removing salts and some lipids. | Can be labor-intensive; analyte may have poor partition coefficient.[1][5] |
| Solid-Phase Extraction (SPE) | 85 - 105% | 90 - 115% | Highly selective; can effectively remove interfering components.[1] | Requires method development; can be more costly. |
| HybridSPE®-Phospholipid | 90 - 105% | 95 - 105% | Specifically targets and removes phospholipids.[13] | Optimized for phospholipid removal; may not remove other interferences. |
Experimental Protocols
Protocol 1: Matrix Effect Assessment (Post-Extraction Spike)
-
Prepare Three Sample Sets:
-
Set A (Neat): Spike the analyte and SIL-IS into the final reconstitution solvent.
-
Set B (Post-Spike): Extract a blank biological matrix sample (e.g., plasma). Spike the analyte and SIL-IS into the final extracted sample.
-
Set C (Pre-Spike): Spike the analyte and SIL-IS into the blank biological matrix before extraction.
-
-
Analyze Samples: Analyze all three sets by LC-MS/MS.
-
Calculate Metrics:
-
Matrix Effect (ME %): (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100.[14]
-
Recovery (%): (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100.
-
Process Efficiency (%): (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100.
-
Protocol 2: General Solid-Phase Extraction (SPE) for Polar Analytes
This protocol provides a starting point for developing an SPE method for N-Acetyl-D-glucosamine from plasma. A polymeric reversed-phase or mixed-mode cation exchange sorbent may be suitable.
Caption: General Solid-Phase Extraction (SPE) workflow.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. nebiolab.com [nebiolab.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. crimsonpublishers.com [crimsonpublishers.com]
- 7. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. selectscience.net [selectscience.net]
- 14. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling N-Acetyl-D-glucosamine-13C,15N
This technical support center provides researchers, scientists, and drug development professionals with best practices, troubleshooting guides, and frequently asked questions for storing and handling N-Acetyl-D-glucosamine-¹³C,¹⁵N.
Frequently Asked Questions (FAQs)
1. What is the recommended procedure for storing solid N-Acetyl-D-glucosamine-¹³C,¹⁵N?
For optimal stability, the solid compound should be stored in a tightly sealed container in a dry environment. Recommended storage temperatures vary by supplier but generally fall within the range of -20°C to 8°C.[1] Always refer to the product-specific information sheet for the manufacturer's recommendation.
2. How should I prepare and store stock solutions of N-Acetyl-D-glucosamine-¹³C,¹⁵N?
Stock solutions can be prepared by dissolving the solid in a suitable solvent such as DMSO or aqueous buffers.[1] For aqueous solutions, it is often recommended to use them fresh and not to store them for more than one day to minimize degradation.[1] If longer-term storage is necessary, aliquot the stock solution into single-use vials and store them frozen at -20°C. Stock solutions in DMSO are generally stable for up to 6 months when stored at -20°C.[2] To prevent contamination, always use sterile, inert gas-purged containers.
3. What are the key safety precautions when handling N-Acetyl-D-glucosamine-¹³C,¹⁵N?
Standard laboratory safety practices should be followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Handling should be performed in a well-ventilated area to avoid inhalation of the powder. Avoid direct contact with skin and eyes.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with N-Acetyl-D-glucosamine-¹³C,¹⁵N.
Issue 1: Low Isotopic Enrichment in Labeled Cells
-
Question: I am seeing low incorporation of the ¹³C and ¹⁵N labels in my cell culture experiments. What are the possible causes and solutions?
-
Answer:
-
Incomplete Media Exchange: Ensure that the natural abundance medium is completely removed and replaced with the labeling medium. Any residual unlabeled N-Acetyl-D-glucosamine or other carbon/nitrogen sources will dilute the isotopic enrichment.
-
Metabolic Scrambling: The cell's metabolic pathways can sometimes interconvert amino acids, leading to the dilution of the ¹⁵N label from the intended source.[3] Consider using a minimal essential medium to reduce the availability of unlabeled precursors.
-
Insufficient Incubation Time: Isotopic labeling is a dynamic process. The time required to reach isotopic steady-state can vary depending on the cell line and the specific metabolite. For some complex molecules like UDP-GlcNAc, it can take over 30 hours to approach steady-state.[4] Perform a time-course experiment to determine the optimal labeling duration for your system.
-
Cell Viability and Proliferation: Poor cell health can lead to reduced metabolic activity and consequently, lower uptake and incorporation of the labeled compound. Ensure that your cells are healthy and actively dividing during the labeling period.
-
Media Composition: The presence of unlabeled glucose or glutamine in the media will compete with the labeled N-Acetyl-D-glucosamine for entry into the hexosamine biosynthesis pathway. Use media specifically formulated for isotopic labeling studies.
-
Issue 2: Inconsistent or Unreliable Mass Spectrometry Results
-
Question: My mass spectrometry data for labeled N-Acetyl-D-glucosamine and its metabolites is showing high variability. How can I improve the reproducibility of my results?
-
Answer:
-
Sample Contamination: Contamination from various sources such as collection tools, reagents, or even the laboratory environment can interfere with mass spectrometry analysis.[5] Use high-purity solvents and reagents, and ensure all labware is scrupulously clean. Be mindful of potential contaminants like plasticizers from storage containers.[6]
-
Sample Degradation: Metabolites can degrade quickly if not handled properly.[5] It is crucial to quench metabolic activity rapidly at the point of sample collection, typically by snap-freezing in liquid nitrogen, and to keep samples at -80°C until analysis. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
-
Inconsistent Sample Preparation: Variability in sample collection and preparation is a major source of error.[5] Standardize your protocols for cell harvesting, metabolite extraction, and derivatization to ensure consistency across all samples.
-
Matrix Effects: The presence of other molecules in the sample can suppress or enhance the ionization of the analyte of interest in the mass spectrometer. Use of an internal standard, such as a commercially available ¹³C,¹⁵N-labeled compound, can help to correct for these matrix effects.
-
Stereoisomer Interference: N-acetyl-D-glucosamine has stereoisomers like N-acetyl-D-galactosamine and N-acetyl-D-mannosamine, which have the same exact mass and similar fragmentation patterns.[7][8] This can interfere with accurate quantification. Ensure your chromatographic method provides sufficient separation of these isomers.
-
Quantitative Data
Table 1: Solubility of N-Acetyl-D-glucosamine
| Solvent | Approximate Solubility | Reference |
| Water | 100 mg/mL | Selleck Chemicals |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [1] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Dimethyl Formamide | ~0.25 mg/mL | [1] |
Table 2: Stability of N-Acetyl-D-glucosamine in Aqueous Solution
| Condition | Observation | Reference |
| Aqueous solution stored for >1 day | Not recommended due to potential degradation | [1] |
| In phosphate or acetate buffer (pH 4.5) | Showed a slight improvement in the stability of oxytocin, suggesting it is relatively stable under these conditions. | [9][10] |
| Subcritical water (170-210°C) | Undergoes degradation following first-order kinetics. |
Experimental Protocols
Protocol: Metabolic Labeling of Glycoproteins in Cultured Cells for Mass Spectrometry Analysis
This protocol provides a general workflow for labeling cellular glycoproteins using N-Acetyl-D-glucosamine-¹³C,¹⁵N for subsequent analysis by mass spectrometry.
-
Cell Culture and Labeling:
-
Culture cells to approximately 70-80% confluency in their standard growth medium.
-
Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS) to remove the old medium.
-
Add the labeling medium containing N-Acetyl-D-glucosamine-¹³C,¹⁵N at the desired concentration. The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal. A common starting point is to replace the glucose in the medium with the labeled compound.
-
Incubate the cells for the desired period (e.g., 24-48 hours) under standard culture conditions.
-
-
Cell Lysis and Protein Extraction:
-
After incubation, place the culture dish on ice and wash the cells twice with ice-cold PBS.
-
Add an appropriate lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant containing the protein extract to a new tube.
-
-
Protein Digestion:
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Take a desired amount of protein (e.g., 100 µg) and perform a buffer exchange into a digestion-compatible buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the disulfide bonds by adding dithiothreitol (DTT) and incubating at 56°C for 30 minutes.
-
Alkylate the cysteine residues by adding iodoacetamide and incubating in the dark at room temperature for 30 minutes.
-
Digest the proteins into peptides by adding trypsin (or another suitable protease) at an appropriate enzyme-to-protein ratio (e.g., 1:50) and incubating overnight at 37°C.
-
-
Glycopeptide Enrichment (Optional but Recommended):
-
To increase the detection of labeled glycopeptides, an enrichment step is often necessary due to their low abundance.
-
Methods such as lectin affinity chromatography (e.g., using Wheat Germ Agglutinin) can be employed to specifically capture O-GlcNAc modified peptides.
-
-
Sample Desalting and Preparation for Mass Spectrometry:
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants that can interfere with mass spectrometry.
-
Elute the peptides from the SPE cartridge, dry them down in a vacuum centrifuge, and resuspend them in a solvent suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use a data-dependent acquisition method to acquire both MS1 survey scans and MS/MS fragmentation spectra of the most abundant precursor ions.
-
Look for characteristic neutral losses or oxonium ions in the MS/MS spectra that are indicative of glycopeptides.
-
Visualizations
Caption: The Hexosamine Biosynthesis Pathway (HBP).
Caption: The dynamic cycle of O-GlcNAc signaling.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. N-Acetyl-D-glucosamine - CAS 7512-17-6 - Calbiochem | 1079 [merckmillipore.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. organomation.com [organomation.com]
- 5. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of D-(+)-glucosamine, N-acetyl-D-glucosamine and tetraethylene glycol on the stability of oxytocin in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. iris.hi.is [iris.hi.is]
- 9. Methods for Enrichment and Assignment of N-Acetylglucosamine Modification Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2024.sci-hub.cat [2024.sci-hub.cat]
Addressing poor signal-to-noise ratio in N-Acetyl-D-glucosamine-13C,15N experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor signal-to-noise ratio (S/N) in N-Acetyl-D-glucosamine (GlcNAc)-13C,15N NMR experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of poor signal-to-noise ratio in my 13C and 15N NMR experiments?
Poor signal-to-noise is a common challenge in 13C and 15N NMR due to the low natural abundance and lower gyromagnetic ratios of these nuclei compared to 1H.[1][2] For isotopically labeled N-Acetyl-D-glucosamine, other factors such as sample concentration, instrument parameters, and sample conditions are often the primary contributors to poor S/N.
Q2: How does sample concentration affect the signal-to-noise ratio?
The signal-to-noise ratio is directly proportional to the concentration of the sample. Doubling the concentration will roughly double the signal.[3] For 13C experiments, a higher concentration is generally better.[4] However, excessively high concentrations can lead to line broadening due to increased viscosity or exchange effects, which can negatively impact the final spectral quality.[4][5]
Q3: What is a cryoprobe, and how can it improve my signal-to-noise ratio?
A cryoprobe is a specialized NMR probe where the detection coil and preamplifiers are cooled to cryogenic temperatures (around 20K) using helium gas.[6][7] This cooling significantly reduces thermal noise from the electronics, which can increase the signal-to-noise ratio by a factor of up to four or five compared to a standard room temperature probe.[6][7][8][9] This can translate to a reduction in experiment time by a factor of 16 or more.[7]
Q4: How many scans are typically required to achieve a good signal-to-noise ratio?
The signal-to-noise ratio improves with the square root of the number of scans.[10][11][12] Therefore, to double the S/N, you need to quadruple the number of scans.[1] For 1H experiments, 8 to 16 scans might be sufficient, but for 13C or 15N experiments on dilute samples, hundreds or even thousands of scans may be necessary to achieve an acceptable S/N.[1]
Q5: Can my choice of solvent impact the signal-to-noise ratio?
Yes, the solvent choice is crucial. You should use a high-quality deuterated solvent that completely dissolves your N-Acetyl-D-glucosamine sample.[5] The total ionic strength of the sample should be kept as low as possible, as high salt concentrations (>100mM) can degrade spectral quality.[13] Additionally, ensure the solvent does not have signals that overlap with your peaks of interest.[5]
Q6: What is the optimal pH for my 15N-labeled N-Acetyl-D-glucosamine sample?
For experiments involving amide protons, such as in 15N HSQC, a pH below 6.5 is often recommended.[13] This is because the exchange of backbone amide protons is base-catalyzed, and at higher pH values, the exchange rate can become too rapid, leading to signal broadening or complete loss of the signal.[13]
Troubleshooting Guides
Issue: Extremely Low Signal-to-Noise Ratio
If your spectrum shows very weak or no discernible signals for your N-Acetyl-D-glucosamine sample, follow these steps:
Troubleshooting Workflow for Low S/N
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. Cryoprobe - NMR Wiki [nmrwiki.org]
- 7. University of Ottawa NMR Facility Blog: Thermal Noise in NMR Data [u-of-o-nmr-facility.blogspot.com]
- 8. Cryogenic Probes | Technology | Manufacturer | Bruker [bruker.com]
- 9. Cryoprobes [nmr.chem.ucsb.edu]
- 10. nmr.oxinst.jp [nmr.oxinst.jp]
- 11. What is a cryoprobe? | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 12. m.youtube.com [m.youtube.com]
- 13. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
Technical Support Center: Optimizing Quenching and Extraction of Labeled GlcNAc Metabolites
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with labeled N-acetylglucosamine (GlcNAc) metabolites. Proper quenching of metabolic activity and efficient extraction of target metabolites are critical for accurate downstream analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the quenching and extraction of labeled GlcNAc metabolites.
Issue 1: Low or No Signal of Labeled GlcNAc Metabolites (e.g., UDP-GlcNAc, GlcNAc-1-P) in LC-MS/MS Analysis.
| Possible Cause | Recommended Solution |
| Inefficient Quenching: Continued enzymatic activity after cell harvesting can rapidly deplete labeled GlcNAc metabolite pools. The turnover rate for metabolites like ATP and glucose-6-phosphate can be on the order of seconds.[1] | Immediate and Rapid Quenching: Quench cells immediately after harvesting. For adherent cells, this can involve rapidly adding liquid nitrogen directly to the culture dish.[2] For suspension cultures, fast filtration followed by immersion in a cold quenching solution is effective.[3][4] Using a pre-chilled quenching solution at a sufficiently low temperature (e.g., -40°C or below) is crucial.[3] |
| Metabolite Leakage During Quenching/Washing: Using a quenching solution that compromises cell membrane integrity can lead to the loss of intracellular metabolites. Using 100% methanol alone as a quenching solution is not recommended as it can cause leakage of some metabolites.[5] | Use an Appropriate Quenching Solution: A mixture of 60% methanol supplemented with a buffer like 0.85% ammonium bicarbonate (AMBIC) at -40°C has been shown to be effective in minimizing leakage for suspension cultured mammalian cells.[6] For adherent cells, a rapid rinse with ice-cold saline or a volatile buffer like 50mM ammonium formate can remove extracellular contaminants without causing significant leakage if performed quickly. |
| Inefficient Extraction: The polarity of the extraction solvent may not be optimal for GlcNAc and its phosphorylated derivatives, which are polar molecules. | Optimize Extraction Solvent: A cold methanol-based extraction is often effective for a broad range of metabolites.[5] For polar metabolites like UDP-GlcNAc, a monophasic extraction with a mixture of methanol, acetonitrile, and water (e.g., 40:40:20) or a biphasic extraction using a chloroform/methanol/water system can improve recovery.[7] The latter allows for the separation of polar metabolites into the aqueous phase. |
| Metabolite Degradation Post-Extraction: Labeled GlcNAc metabolites can be unstable in the extract, especially if not stored properly or if exposed to unfavorable pH conditions. | Proper Sample Handling and Storage: Keep extracts on ice or at 4°C during processing and store them at -80°C for long-term storage to minimize degradation.[8] Avoid repeated freeze-thaw cycles.[8] Acidic conditions can sometimes lead to the degradation of certain metabolites, so neutralization with a buffer like ammonium bicarbonate may be necessary after an acidic extraction.[1] |
| Low Abundance of Labeled Metabolites: Insufficient incorporation of the label into the hexosamine biosynthetic pathway (HBP). | Optimize Labeling Conditions: Ensure that the labeled precursor (e.g., ¹³C-glucose) is efficiently taken up by the cells and that the labeling time is sufficient for the label to incorporate into downstream metabolites like UDP-GlcNAc. |
Issue 2: High Variability Between Replicate Samples.
| Possible Cause | Recommended Solution |
| Inconsistent Quenching Time: Variations in the time between cell harvesting and quenching can lead to significant differences in metabolite profiles between samples. | Standardize the Quenching Workflow: Ensure that the time from harvesting to quenching is kept consistent and as short as possible for all samples. Work quickly and in a cold environment to prevent metabolic changes. |
| Incomplete Cell Lysis/Extraction: Inconsistent disruption of cells will lead to variable extraction efficiency. | Ensure Complete Cell Disruption: Use a robust cell lysis method such as sonication or bead beating in the presence of the extraction solvent.[7] For tissue samples, homogenization with a pestle followed by sonication is effective.[7] |
| Precipitation of Metabolites: Changes in solvent composition or temperature during processing can cause metabolites to precipitate out of solution. | Maintain Consistent Solvent Composition and Temperature: Ensure that solvent ratios are accurate and that samples are maintained at a consistent, cold temperature throughout the extraction process. |
| Batch Effects: Variations in instrument performance or sample handling during large-scale experiments. | Use Quality Control (QC) Samples: Include pooled QC samples throughout the analytical run to monitor and correct for batch effects.[9] |
Frequently Asked Questions (FAQs)
Quenching
-
Q1: What is the purpose of quenching in metabolomics? A1: Quenching is the rapid inactivation of all enzymatic activity within cells to halt metabolism.[5] This provides a "snapshot" of the metabolic state at the time of harvesting, preventing changes in metabolite levels during sample processing.[10]
-
Q2: What are the most common quenching methods? A2: The most common methods include adding a cold organic solvent (like methanol), using an ice-cold isotonic solution (like saline), or flash-freezing in liquid nitrogen.[5]
-
Q3: Can I use 100% methanol for quenching? A3: It is generally not recommended to use 100% methanol alone as it can cause leakage of intracellular metabolites.[5] A mixture, such as 60% methanol with a buffer, is often a better choice.
-
Q4: How can I minimize metabolite leakage during washing steps? A4: For adherent cells, a very quick rinse (<10 seconds) with ice-cold saline or a volatile buffer can be effective.[1] For suspension cells, fast filtration is a good option to separate cells from the medium before quenching.[4]
Extraction
-
Q5: What is the best extraction solvent for polar GlcNAc metabolites? A5: Since GlcNAc and its phosphorylated derivatives are polar, a polar solvent system is required. Cold methanol or a mixture of methanol, acetonitrile, and water are commonly used.[5] A biphasic extraction with chloroform/methanol/water is also effective for separating polar metabolites from lipids.[7]
-
Q6: How many times should I extract my samples? A6: While a single extraction can be sufficient if optimized, some protocols recommend a second extraction to maximize metabolite recovery.
-
Q7: How should I store my metabolite extracts? A7: Extracts should be kept on ice or at 4°C during processing and stored at -80°C for long-term stability.[8] It is also important to minimize the number of freeze-thaw cycles.[8]
Experimental Protocols
Protocol 1: Quenching and Extraction of Labeled GlcNAc Metabolites from Adherent Cells
-
Cell Culture and Labeling: Culture cells to the desired confluency. Introduce the labeled precursor (e.g., ¹³C-glucose) into the medium and incubate for the desired duration to allow for metabolic labeling.
-
Quenching:
-
Aspirate the culture medium.
-
Immediately wash the cells with a minimal volume of ice-cold saline (0.9% NaCl) or 50mM ammonium formate, performing the wash as quickly as possible (<10 seconds).
-
Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and halt all metabolic activity.[2]
-
-
Metabolite Extraction:
-
Add a pre-chilled (-80°C) extraction solvent to the frozen cell monolayer. A common choice is a methanol/acetonitrile/water (40:40:20, v/v/v) mixture.
-
Use a cell scraper to scrape the cells in the extraction solvent.
-
Transfer the cell lysate and solvent to a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Carefully transfer the supernatant containing the metabolites to a new tube for analysis.
-
Protocol 2: Quenching and Extraction of Labeled GlcNAc Metabolites from Suspension Cells
-
Cell Culture and Labeling: Grow suspension cells to the desired density. Introduce the labeled precursor and incubate for the desired time.
-
Quenching:
-
Metabolite Extraction:
-
Transfer the filter with the quenched cells to a tube containing a pre-chilled extraction solvent (e.g., boiling 75% ethanol or a cold methanol/water mixture).[3]
-
Vortex or sonicate to ensure complete extraction of metabolites from the cells on the filter.
-
Centrifuge to remove the filter and any cell debris.
-
Collect the supernatant for analysis.
-
Signaling Pathway and Workflow Diagrams
Caption: The Hexosamine Biosynthetic Pathway (HBP).
Caption: The GlcNAc Salvage Pathway.
Caption: General experimental workflow.
References
- 1. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 6. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Metabolomics Workflow: Key Steps from Sample to Insights [arome-science.com]
- 9. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Intracellular Metabolites from Microorganisms: Quenching and Extraction Protocols - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating N-Acetyl-D-glucosamine-13C,15N Mass Spectrometry Data
For researchers, scientists, and drug development professionals leveraging stable isotope-labeled N-Acetyl-D-glucosamine (GlcNAc) in their studies, rigorous validation of mass spectrometry data is paramount to ensure data accuracy, reproducibility, and reliability. This guide provides a comparative overview of key validation methods, supported by experimental protocols and data presentation, to facilitate robust experimental design and data interpretation.
The validation of mass spectrometry data for isotopically labeled compounds like N-Acetyl-D-glucosamine-13C,15N involves a multi-faceted approach to confirm the identity and quantity of the analyte. This process is crucial for applications ranging from metabolic flux analysis to pharmacokinetic studies.
Core Validation Parameters
A comprehensive validation protocol for this compound mass spectrometry data should address several key parameters. The following table summarizes these parameters and compares different approaches for their assessment.
| Validation Parameter | Method 1: Isotope Dilution with Labeled Standard | Method 2: Standard Addition | Method 3: Relative Quantification |
| Analyte Identification | Comparison of retention time and mass spectrum with a certified this compound standard.[1] | Confirmation of the mass-to-charge ratio (m/z) of the endogenous analyte. | Comparison of fragmentation patterns with a non-labeled GlcNAc standard. |
| Quantification | Highly accurate absolute quantification using a calibration curve of the labeled standard.[2] | Corrects for matrix effects by adding known amounts of the standard to the sample. | Relative abundance is measured against an internal standard (not isotopically labeled). |
| Linearity | Assessed over a range of concentrations of the labeled standard. | Determined by the linear response of the signal to the added standard concentrations. | Linearity of the detector response to the analyte is assumed or separately verified. |
| Precision & Accuracy | Determined by replicate analyses of quality control (QC) samples spiked with the labeled standard.[3] | Assessed by the reproducibility of the measurements at different spike levels. | Lower precision and accuracy due to potential variations in ionization efficiency. |
| Recovery | Can be precisely determined by comparing the signal of the spiked standard in the sample matrix to that in a neat solution.[4] | Inherently corrects for recovery issues during sample preparation. | Difficult to assess without a proper internal standard. |
| Matrix Effects | Minimized by the co-elution of the analyte and the isotopically labeled internal standard. | Effectively mitigates matrix-induced signal suppression or enhancement. | Highly susceptible to matrix effects, leading to inaccurate quantification. |
Experimental Protocols
Detailed methodologies are critical for the successful validation of this compound mass spectrometry data. Below are key experimental protocols.
Sample Preparation and Extraction
A robust and reproducible sample preparation protocol is the foundation of reliable mass spectrometry data.
-
Objective: To efficiently extract this compound from the biological matrix while minimizing degradation and contamination.
-
Protocol:
-
Homogenize the tissue or cell sample in a cold solvent mixture, typically methanol:acetonitrile:water (2:2:1 v/v/v).
-
Add an appropriate amount of the isotopically labeled internal standard (e.g., N-Acetyl-D-glucosamine-d3) to the extraction solvent for accurate quantification.
-
Vortex the mixture vigorously for 10 minutes at 4°C.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant and dry it under a stream of nitrogen gas or using a vacuum concentrator.
-
Reconstitute the dried extract in a solvent compatible with the liquid chromatography (LC) mobile phase for injection into the LC-MS/MS system.
-
LC-MS/MS Analysis
The analytical method should be optimized for the separation and detection of this compound.
-
Objective: To achieve chromatographic separation of N-Acetyl-D-glucosamine from isomers and other interfering compounds and to obtain sensitive and specific detection by tandem mass spectrometry.
-
Protocol:
-
Liquid Chromatography: Employ a Hydrophilic Interaction Liquid Chromatography (HILIC) column for good retention of the polar N-Acetyl-D-glucosamine. A typical mobile phase could be a gradient of acetonitrile and water with a small amount of ammonium formate.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
Parent Ion (Q1): The m/z of the protonated or deprotonated this compound molecule.
-
Fragment Ion (Q3): A specific fragment ion generated by collision-induced dissociation of the parent ion.
-
-
Data Acquisition: Monitor at least two MRM transitions for the analyte to ensure confident identification.
-
Data Validation Workflow
The following diagram illustrates a typical workflow for the validation of this compound mass spectrometry data.
Caption: A typical workflow for mass spectrometry data validation.
Alternative Validation Strategies
While isotope dilution mass spectrometry is the gold standard, other techniques can be employed for validation or in situations where a labeled standard is unavailable.
High-Resolution Mass Spectrometry (HRMS)
HRMS instruments like Orbitrap or TOF analyzers can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the detected analyte. This is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas.
Comparison with Alternative Analytical Techniques
Validating MS data with an orthogonal method can provide a higher degree of confidence.
| Technique | Principle | Advantages | Disadvantages |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds before mass analysis. | Excellent chromatographic resolution for certain derivatives. | Requires derivatization of GlcNAc, which can introduce variability.[2] |
| Enzymatic Assays | Uses specific enzymes to react with the analyte. | Highly specific. | Can be susceptible to interference from other compounds in the matrix. |
References
- 1. Buy N-Acetyl-a-D-glucosamine-¹³C₆, ¹⁵N 1-phosphate, disodium salt ≥99 atom ¹³C, ≥98 atom ¹⁵N, ≥95 (CP) Isotope - Quality Reliable Supply [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: N-Acetyl-D-glucosamine-¹³C,¹⁵N vs. ¹³C-glucose for Metabolic Pathway Tracing
For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for accurately delineating metabolic pathways and quantifying metabolic fluxes. This guide provides a comprehensive comparison of two key tracers: N-Acetyl-D-glucosamine-¹³C,¹⁵N and ¹³C-glucose, offering insights into their respective strengths and applications in metabolic research.
While ¹³C-glucose has long been the gold standard for tracing central carbon metabolism, the advent of dual-labeled substrates like N-Acetyl-D-glucosamine-¹³C,¹⁵N opens new avenues for simultaneously tracking both carbon and nitrogen flux, particularly through the hexosamine biosynthetic pathway (HBP) and related anabolic routes. This comparison will delve into the experimental data, protocols, and specific use cases for each tracer to aid in the selection of the optimal tool for your research needs.
Quantitative Data Comparison
The following tables summarize key quantitative parameters often assessed when using these tracers. Data presented is a synthesis from multiple studies and is intended to provide a comparative overview. Actual values will vary depending on the biological system and experimental conditions.
Table 1: Comparison of Key Performance Metrics
| Feature | ¹³C-glucose | N-Acetyl-D-glucosamine-¹³C,¹⁵N |
| Primary Pathways Traced | Glycolysis, Pentose Phosphate Pathway (PPP), Tricarboxylic Acid (TCA) Cycle, Glycogen Synthesis | Hexosamine Biosynthetic Pathway (HBP), Glycoprotein and Glycolipid Synthesis, Amino Sugar Metabolism |
| Isotopes | ¹³C | ¹³C, ¹⁵N |
| Information Obtained | Carbon flux through central metabolic pathways. | Simultaneous carbon and nitrogen flux through the HBP and downstream pathways. |
| Typical Enrichment Levels | High in glycolytic and TCA cycle intermediates. | High in HBP intermediates (e.g., UDP-GlcNAc) and glycosylated products. |
| Key Applications | Studying energy metabolism, glucose uptake, and central carbon reprogramming in diseases like cancer and diabetes. | Investigating the role of the HBP in signaling, protein modification (O-GlcNAcylation), and the synthesis of complex carbohydrates. |
Table 2: Example Isotopic Enrichment in Key Metabolites
| Tracer | Metabolite | Typical Isotopic Enrichment (MPE*) | Pathway Indicated |
| [U-¹³C₆]glucose | Lactate (M+3) | >90% | Glycolysis |
| [U-¹³C₆]glucose | Citrate (M+2) | 50-80% | TCA Cycle |
| [1,2-¹³C₂]glucose | Ribose-5-phosphate (M+1, M+2) | Varies | Pentose Phosphate Pathway |
| N-Acetyl-D-[U-¹³C₆,¹⁵N]glucosamine | UDP-GlcNAc (M+7) | >80% | Hexosamine Biosynthetic Pathway |
| N-Acetyl-D-[U-¹³C₆,¹⁵N]glucosamine | Glutamate (M+1 from ¹⁵N) | Varies | Nitrogen donation from glutamine in HBP |
*Molar Percent Enrichment (MPE) is an example metric and can vary significantly.
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate metabolic tracing studies. Below are representative protocols for tracing experiments using ¹³C-glucose and a proposed protocol for N-Acetyl-D-glucosamine-¹³C,¹⁵N based on established methods for dual-isotope labeling.
Protocol 1: ¹³C-Glucose Tracing of Central Carbon Metabolism
This protocol is adapted from studies tracing glucose metabolism in cultured mammalian cells.
1. Cell Culture and Labeling:
- Culture cells to the desired confluence in standard glucose-containing medium.
- To initiate labeling, replace the standard medium with a glucose-free medium supplemented with the desired concentration of a specific ¹³C-glucose isotopomer (e.g., [U-¹³C₆]glucose for general tracing or [1,2-¹³C₂]glucose for PPP analysis).[1]
- Incubate cells for a predetermined time course (e.g., from minutes to 24 hours) to achieve isotopic steady-state in the metabolites of interest.[2]
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Immediately add a cold extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.[3]
- Collect the cell lysate and centrifuge to pellet cellular debris.
3. Sample Analysis by Mass Spectrometry (MS):
- Dry the supernatant containing the extracted metabolites under a stream of nitrogen or by vacuum centrifugation.
- Derivatize the dried metabolites if necessary for gas chromatography-mass spectrometry (GC-MS) analysis, or resuspend in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.
- Analyze the samples to determine the mass isotopologue distribution (MID) of key metabolites.
4. Data Analysis and Flux Calculation:
- Correct the raw MS data for the natural abundance of ¹³C.
- Use metabolic flux analysis (MFA) software (e.g., INCA, Metran) to calculate metabolic fluxes by fitting the measured MIDs to a metabolic network model.
Protocol 2: N-Acetyl-D-glucosamine-¹³C,¹⁵N Tracing of the Hexosamine Biosynthetic Pathway
This protocol is a proposed methodology based on the principles of dual ¹³C and ¹⁵N metabolic flux analysis.[4][5]
1. Cell Culture and Labeling:
- Culture cells in standard medium.
- To initiate tracing, switch to a medium containing N-Acetyl-D-glucosamine-¹³C,¹⁵N at a physiological concentration. The base medium should contain unlabeled glucose and glutamine to mimic physiological conditions.
- Incubate for a time course sufficient to label HBP intermediates and downstream products.
2. Metabolite Extraction:
- Follow the same quenching and extraction procedure as described in Protocol 1 to ensure the preservation of metabolite labeling patterns.
3. Sample Analysis by High-Resolution Mass Spectrometry:
- Analyze the extracted metabolites using a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR MS) capable of resolving the mass differences between ¹³C and ¹⁵N isotopologues. LC-MS is generally preferred for the analysis of polar metabolites like nucleotide sugars.
- Develop a targeted LC-MS/MS method to quantify the isotopologues of key HBP metabolites such as UDP-GlcNAc, as well as amino acids that may incorporate the ¹⁵N label.
4. Data Analysis and Flux Calculation:
- Correct the raw data for natural isotope abundance.
- Employ a specialized MFA model that accounts for both carbon and nitrogen transitions. This allows for the simultaneous calculation of carbon and nitrogen fluxes through the HBP and connected pathways.[4][5]
Visualizing the Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the metabolic pathways and experimental workflows.
Caption: Metabolic pathways traced by ¹³C-glucose.
Caption: The Hexosamine Biosynthetic Pathway traced by N-Acetyl-D-glucosamine-¹³C,¹⁵N.
Caption: General experimental workflow for stable isotope tracing.
Concluding Remarks
The choice between N-Acetyl-D-glucosamine-¹³C,¹⁵N and ¹³C-glucose for pathway tracing is dictated by the specific biological question at hand. For broad insights into central carbon metabolism, including glycolysis, the PPP, and the TCA cycle, various isotopomers of ¹³C-glucose remain the tracers of choice due to their extensive validation and the availability of established analytical workflows.
However, for focused investigations into the hexosamine biosynthetic pathway and its significant role in cellular processes such as signaling and post-translational modifications, N-Acetyl-D-glucosamine-¹³C,¹⁵N offers a powerful and more direct approach. The ability to simultaneously trace both carbon and nitrogen flux provides a deeper, more comprehensive understanding of how these essential elements are incorporated into complex biomolecules. As research into the intricate roles of the HBP in health and disease continues to expand, the application of such dual-labeled tracers will undoubtedly become increasingly valuable.
References
- 1. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 2. Parallel labeling experiments with [1,2-(13)C]glucose and [U-(13)C]glutamine provide new insights into CHO cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Cross-Validation of N-Acetyl-D-glucosamine-13C,15N Results with Other Analytical Methods: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of N-Acetyl-D-glucosamine (GlcNAc), with a focus on cross-validating results obtained from isotopically labeled N-Acetyl-D-glucosamine-13C,15N. The accurate measurement of GlcNAc is critical for understanding its roles in various biological processes, from cell signaling to the composition of structural polymers. This document outlines the performance of several key analytical techniques, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their specific needs.
Data Presentation: Comparison of Analytical Methods for N-Acetyl-D-glucosamine Quantification
The selection of an analytical method for GlcNAc quantification depends on factors such as required sensitivity, sample matrix complexity, and the need for absolute versus relative quantification. The use of stable isotope-labeled standards like this compound is crucial for accurate quantification, especially in mass spectrometry-based methods, as they correct for matrix effects and variations in sample preparation.[1][2] Below is a summary of the performance characteristics of various analytical techniques.
| Analytical Method | Principle | Linear Range | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages | Internal Standard |
| LC-MS/MS | Chromatographic separation followed by mass spectrometric detection of precursor and product ions. | 20 - 1280 ng/mL (in human plasma)[3] | LOQ: below 10 ng/mL[4] | High sensitivity and specificity; suitable for complex matrices.[3] | Requires expensive instrumentation; potential for matrix effects. | 13C6-N-acetylglucosamine[3] |
| GC-MS/MS & GC-TOFMS | Gas chromatographic separation of derivatized analyte followed by mass spectrometric detection. | Not explicitly stated, but effective for biological samples. | Lower femtomol range[5][6] | High separation efficiency and precision; suitable for stereoisomer separation.[5][6] | Requires derivatization, which can be complex and matrix-dependent.[6] | 13C labeled internal standards[5][6] |
| Enzymatic Assay | Spectrophotometric measurement of NADH consumption in a coupled enzyme reaction. | Kinetic: Broad range; Endpoint: 6 µM to 200 µM[7] | Kinetic: 3 µM; Endpoint: 5 µM[7] | High specificity for GlcNAc; relatively simple and inexpensive.[7] | Lower sensitivity than MS methods; potential for interference from competitive inhibitors.[7] | Not applicable |
| Capillary Electrophoresis (CE) | Separation of charged molecules in a capillary based on their electrophoretic mobility. | 2.00 µg/mL - 1.80 mg/mL (for glucosamine)[8] | 1.00 µg/mL (for glucosamine)[8] | High separation efficiency; low sample and reagent consumption.[8][9] | Can have lower sensitivity than MS; may require derivatization for detection.[8] | Not typically used in the same manner as MS |
| ¹H-NMR Spectroscopy | Quantification based on the integration of proton signals from the N-acetyl group. | Not explicitly stated, but shows excellent correlation.[10][11] | Not as sensitive as MS methods. | Simple and fast; requires no calibration curves with an internal standard; non-destructive.[10][11] | Lower sensitivity compared to other methods; may require higher analyte concentrations. | Not explicitly stated for GlcNAc, but internal standards are used.[10] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of experimental results. Below are summaries of protocols for the key analytical methods discussed.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for GlcNAc in Human Plasma
This method is highly sensitive and specific, making it suitable for pharmacokinetic studies.[3]
-
Sample Preparation: Plasma samples are deproteinized by precipitation with acetonitrile.[3]
-
Chromatographic Separation: Separation is achieved on a Hypersil Silica column (150mm x 2mm, 5µm).[3]
-
Mass Spectrometry: Detection is performed in negative ionization mode using multiple reaction monitoring (MRM). The mass transition for GlcNAc is m/z 220.3 → 118.9, and for the internal standard (13C6-N-acetylglucosamine) is m/z 226.4 → 123.2.[3]
Gas Chromatography-Mass Spectrometry (GC-MS/MS) for GlcNAc in Biological Samples
This method offers high separation efficiency, which is particularly useful for distinguishing between N-acetylhexosamine stereoisomers.[5][6]
-
Derivatization: A two-step derivatization process is employed. First, ethoximation is performed at 25°C for 2 hours, followed by trimethylsilylation at 50°C for 50 minutes.[5][6]
-
Gas Chromatography: An Agilent Ultra Inert splitless liner is used for injection. The temperature program is as follows: 70°C (1 min hold), ramp to 240°C at 30°C/min, ramp to 260°C at 2°C/min, and finally ramp to 310°C at 30°C/min (3 min hold).[5][6]
-
Mass Spectrometry: Detection can be performed using either tandem MS (MS/MS) or time-of-flight MS (TOFMS) for high selectivity and accurate mass measurement.[5][6]
Enzymatic Assay for GlcNAc Quantification
This spectrophotometric assay is specific for N-acetyl-D-glucosamine.[7]
-
Principle: The assay is based on the phosphorylation of GlcNAc by GlcNAc Kinase (NagK), which consumes ATP to produce ADP. The ADP is then used in a series of reactions that lead to the oxidation of NADH to NAD+, which is measured by a decrease in absorbance at 340 nm.[7]
-
Reaction Mixture: For each reaction, a cocktail is prepared containing water, a 10x Buffer Reaction Mix, a 200x NagK-8 Mix, and an LDH/PK Mix.[7]
-
Procedure: The sample or calibrator is mixed with the reaction cocktail. The reaction proceeds at 30°C, and absorbance readings at 340 nm are taken at intervals until the absorbance remains stable.[7]
-
Specificity: The assay is specific for GlcNAc, with no phosphorylation observed for glucosamine, glucose, galactose, or mannose up to 500 mM. However, glucosamine can act as a competitive inhibitor.[7]
Capillary Electrophoresis for Aminosaccharide Separation
This method allows for the separation of various aminosaccharides, including GlcNAc.[8]
-
Derivatization: Aminosaccharides are derivatized with dansyl chloride, a process that can be accelerated using microwave irradiation (385 W for 6 minutes).[8]
-
Separation: Baseline separation is achieved using a running buffer of 320 mM borate at pH 9.50.[8]
-
Detection: The dansylated products are detected by on-line UV absorption at 214 nm.[8]
Mandatory Visualizations
Signaling Pathway: O-GlcNAcylation
N-Acetyl-D-glucosamine plays a crucial role in the post-translational modification of proteins known as O-GlcNAcylation. This dynamic process, where a single GlcNAc moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins, is analogous to phosphorylation and often competes for the same sites.[12][13] O-GlcNAcylation is involved in regulating protein function, gene expression, and various signaling pathways.[14] It is implicated in cellular responses to stress and nutrients, and dysregulation of this pathway is associated with conditions like insulin resistance.[13]
Caption: The O-GlcNAcylation signaling pathway.
Experimental Workflow: GlcNAc Quantification
The general workflow for the quantification of N-Acetyl-D-glucosamine in biological samples involves several key steps, from sample collection to data analysis. The use of an isotopically labeled internal standard, such as this compound, is integral to achieving accurate and precise results, particularly with mass spectrometry-based methods.
Caption: A generalized experimental workflow for GlcNAc quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Liquid chromatography-tandem mass spectrometry method for determination of N-acetylglucosamine concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. athenaes.com [athenaes.com]
- 8. Capillary electrophoretic determination of glucosamine in osteoarthritis tablets via microwave-accelerated dansylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Acetylglucosamine Functions in Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 14. nbinno.com [nbinno.com]
A Researcher's Guide to Isotopic Labeling of N-Acetyl-D-glucosamine: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of cellular glycosylation, this guide offers an objective comparison of different isotopic labeling patterns for N-Acetyl-D-glucosamine (GlcNAc). Supported by experimental data, we delve into the performance of various labeling strategies to aid in the selection of the most appropriate method for your research needs, from metabolic tracing to quantitative proteomics.
N-Acetyl-D-glucosamine is a fundamental monosaccharide involved in a multitude of cellular processes, most notably as the precursor for the synthesis of UDP-GlcNAc, the donor substrate for N-linked and O-linked glycosylation. The dynamic nature of these modifications, particularly O-GlcNAcylation, plays a crucial role in regulating protein function, cellular signaling, and disease pathogenesis. Isotopic labeling of GlcNAc has become an indispensable tool for dissecting these intricate biological systems. This guide provides a comparative analysis of the most common isotopic labeling patterns—¹³C, ¹⁵N, and ²H—to help researchers make informed decisions for their experimental designs.
Comparative Analysis of Isotopic Labeling Strategies
The choice of an isotopic labeling strategy for GlcNAc depends on the specific research question, the experimental system, and the analytical platform. The following tables summarize the key performance metrics of different labeling approaches based on published experimental data.
Table 1: Performance Comparison of Metabolic Labeling Strategies
| Labeling Strategy | Isotope | Precursor | Typical Incorporation Efficiency | Metabolic Stability | Key Applications | Advantages | Limitations |
| Carbon Labeling | ¹³C | [U-¹³C₆]-Glucose | High (>95%) | Good; some scrambling into other pathways via glycolysis. | Metabolic flux analysis, O-GlcNAcylation turnover studies.[1] | Reflects de novo synthesis through the hexosamine biosynthetic pathway (HBP). | Label can be diluted by unlabeled glucose sources and can enter other metabolic pathways. |
| ¹³C | [1,2-¹³C₂]-Glucose | High | Good | Tracing entry into glycolysis and the HBP. | More specific tracing of early glycolytic steps. | Less comprehensive labeling of the entire GlcNAc molecule. | |
| Nitrogen Labeling | ¹⁵N | [amide-¹⁵N]-Glutamine | Nearly complete (>95% in 72h)[2][3] | Excellent; amide nitrogen is specifically used for aminosugar biosynthesis. | Quantitative glycomics, SILAC-like experiments for glycosylation.[2][3] | Highly specific for aminosugars (GlcNAc, GalNAc, Sia).[2][3] | Does not label the acetyl group; requires longer labeling times for complete incorporation.[2][3] |
| Dual Labeling | ¹³C, ¹⁵N | ¹³C₆, ¹⁵N₂-Glutamine | High | Excellent | Advanced metabolic flux analysis, simultaneous C and N tracing. | Provides more constraints for metabolic modeling. | Increased cost and complexity of data analysis. |
| ¹³C, ¹⁵N | ¹³C₂, ¹⁵N-GlcNAc | High | Excellent | Internal standards for quantitative mass spectrometry.[4] | Precise quantification; circumvents metabolic incorporation variability. | Does not provide information on metabolic pathways leading to GlcNAc synthesis. |
Table 2: Performance Comparison of Chemoenzymatic and Chemical Labeling Strategies
| Labeling Strategy | Isotope | Reagent | Quantitative Precision | Throughput | Key Applications | Advantages | Limitations |
| BEMAD | ²H (Deuterium) | d₀/d₆-Dithiothreitol (DTT) | Good | Moderate | Site-specific relative quantification of O-GlcNAcylation. | Enables stable labeling of the O-GlcNAc modification site. | Potential for side reactions and incomplete labeling. |
| QUIC-Tag | ²H (Deuterium) | Deuterated formaldehyde | Good | High | Quantitative profiling of O-GlcNAcylation. | Applicable to a wide range of samples. | Labeling occurs after cell lysis and protein digestion. |
| Isobaric Tagging | ¹³C, ¹⁵N | iTRAQ, TMT | High | High | Multiplexed relative quantification of O-GlcNAcylated peptides.[5] | Allows for simultaneous comparison of multiple samples. | Can be expensive; reporter ion quantification can be complex. |
Key Signaling Pathways and Experimental Workflows
Isotopically labeled GlcNAc is instrumental in elucidating the dynamics of key signaling pathways. The hexosamine biosynthetic pathway (HBP) is a central route for the synthesis of UDP-GlcNAc, integrating glucose, amino acid, fatty acid, and nucleotide metabolism. O-GlcNAcylation, the addition of a single GlcNAc moiety to serine and threonine residues of nuclear and cytoplasmic proteins, is a critical regulatory mechanism analogous to phosphorylation.
Figure 1: The Hexosamine Biosynthetic Pathway (HBP).
A typical experimental workflow for the quantitative analysis of O-GlcNAcylation using metabolic labeling involves several key steps, from cell culture to mass spectrometry analysis and data interpretation.
Figure 2: Experimental workflow for O-GlcNAcylation analysis.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for key experiments in GlcNAc isotopic labeling.
Protocol 1: Metabolic Labeling of Cultured Cells with [U-¹³C₆]-Glucose
-
Cell Culture: Culture cells in standard DMEM medium until they reach the desired confluency (typically 70-80%).
-
Media Exchange: Remove the standard medium, wash the cells twice with phosphate-buffered saline (PBS), and replace it with DMEM containing [U-¹³C₆]-Glucose at the same concentration as the standard glucose.
-
Labeling: Incubate the cells in the labeling medium for a duration determined by the cell doubling time and the turnover rate of the protein or modification of interest. For O-GlcNAcylation turnover studies, a time course of 0, 2, 4, 8, 12, and 24 hours is common.[1]
-
Cell Harvest: After the desired labeling period, wash the cells with ice-cold PBS and harvest them by scraping or trypsinization.
-
Sample Processing: Proceed with cell lysis, protein extraction, and downstream analysis such as mass spectrometry.
Protocol 2: Chemoenzymatic Labeling and Enrichment of O-GlcNAcylated Peptides
This protocol is adapted from methods utilizing a mutant galactosyltransferase (Gal-T1(Y289L)) to transfer an azide-modified galactose (GalNAz) onto O-GlcNAc residues.
-
Protein Extraction and Digestion: Lyse cells and digest the proteins into peptides using an appropriate protease (e.g., trypsin).
-
Chemoenzymatic Labeling:
-
Incubate the peptide mixture with UDP-GalNAz and the mutant Gal-T1(Y289L) enzyme. This will specifically add a GalNAz tag to O-GlcNAc modified peptides.
-
-
Biotinylation via Click Chemistry:
-
React the azide-tagged peptides with an alkyne-biotin probe via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
-
-
Enrichment:
-
Use streptavidin-coated beads to capture the biotinylated O-GlcNAc peptides.
-
Wash the beads extensively to remove non-specific binders.
-
-
Elution and Mass Spectrometry:
-
Elute the enriched peptides from the beads.
-
Analyze the eluted peptides by LC-MS/MS for identification and quantification.
-
Conclusion
The selection of an isotopic labeling pattern for N-Acetyl-D-glucosamine is a critical decision that profoundly impacts the outcome and interpretation of glycosylation studies. Metabolic labeling with stable isotopes like ¹³C and ¹⁵N provides a powerful means to investigate the in vivo dynamics of GlcNAc metabolism and O-GlcNAcylation. Chemoenzymatic and chemical labeling methods, on the other hand, offer robust platforms for the relative quantification of O-GlcNAcylation across different samples. By carefully considering the specific advantages and limitations of each approach, as outlined in this guide, researchers can better design experiments to unravel the complex roles of N-Acetyl-D-glucosamine in health and disease.
References
- 1. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IDAWG: Metabolic incorporation of stable isotope labels for quantitative glycomics of cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IDAWG: Metabolic incorporation of stable isotope labels for quantitative glycomics of cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mapping the O-GlcNAc Modified Proteome: Applications for Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Metabolic Journey of N-Acetyl-D-glucosamine in Diverse Cellular Landscapes
A comparative guide for researchers, scientists, and drug development professionals on the metabolic fate of N-Acetyl-D-glucosamine-13C,15N across various cell lines, supported by experimental data and detailed protocols.
The intricate metabolic pathways of cancer cells present a compelling area of study for the development of targeted therapies. One crucial molecule in this landscape is N-Acetyl-D-glucosamine (GlcNAc), a key component of the hexosamine biosynthetic pathway (HBP). The HBP is increasingly recognized for its role in fueling cancer cell proliferation and survival through the production of UDP-N-acetylglucosamine (UDP-GlcNAc), a vital substrate for protein glycosylation. Understanding how different cancer cell lines utilize and metabolize GlcNAc is paramount for identifying potential therapeutic targets. This guide provides a comparative analysis of the metabolic fate of dual-labeled N-Acetyl-D-glucosamine (¹³C,¹⁵N-GlcNAc) in different cell lines, offering a glimpse into the diverse metabolic wiring of cancer.
The Hexosamine Biosynthetic Pathway: A Central Hub in Cellular Metabolism
N-Acetyl-D-glucosamine enters the hexosamine biosynthetic pathway (HBP), a critical metabolic route that integrates glucose, amino acid, fatty acid, and nucleotide metabolism. The end product of this pathway, UDP-GlcNAc, serves as the donor substrate for N-linked and O-linked glycosylation of proteins, processes that are essential for proper protein folding, stability, and function. In cancer, an elevated flux through the HBP has been linked to oncogenic signaling and tumor progression.
dot
Caption: The salvage pathway for N-Acetyl-D-glucosamine metabolism.
Comparative Metabolic Fate of Labeled GlcNAc in Cancer Cell Lines
While direct comparative studies utilizing dual-labeled ¹³C,¹⁵N-GlcNAc across multiple cell lines are limited, valuable insights can be gleaned from studies using ¹³C-glucose to trace carbon flow into the HBP. These studies reveal significant differences in the reliance on and flux through this pathway among various cancer cell types.
A study comparing two pancreatic cancer cell lines, 8988-S and 8988-T, which are genetically identical but phenotypically distinct, demonstrated differential glucose allocation to the HBP. The more epithelial and less metastatic 8988-S cells showed a higher allocation of glucose towards glycan synthesis, including the production of UDP-HexNAc (a combined pool of UDP-GlcNAc and UDP-GalNAc), compared to the more mesenchymal and highly metastatic 8988-T cells. This suggests that the metabolic wiring of the HBP can be linked to the metastatic potential of cancer cells.
| Cell Line | Phenotype | Relative UDP-HexNAc Pool Size (¹³C labeled) | Reference |
| 8988-S | Pancreatic Cancer (epithelial, weakly metastatic) | ~3-fold higher than 8988-T | [1] |
| 8988-T | Pancreatic Cancer (mesenchymal, highly metastatic) | Lower | [1] |
This table presents a simplified comparison based on ¹³C-glucose tracing studies as a proxy for direct ¹³C,¹⁵N-GlcNAc tracing.
Further research into the natural abundance of ¹³C and ¹⁵N isotopes in various breast cancer cell lines (MCF-7, ZR75-1, SKBR3, MDA-MB-231, MDA-MB-468, and Cal51) compared to a non-cancerous breast epithelial cell line (MCF10A) has revealed significant differences in their metabolic signatures. These studies indicate that cancer cells exhibit distinct carbon and nitrogen metabolism, which would undoubtedly influence the fate of exogenously supplied ¹³C,¹⁵N-GlcNAc. For instance, differences in glutamine metabolism, a key nitrogen source for the HBP, were observed among the cell lines.
Experimental Protocols for Tracing the Metabolic Fate of ¹³C,¹⁵N-GlcNAc
To facilitate further research in this area, a generalized protocol for conducting stable isotope tracing studies with ¹³C,¹⁵N-GlcNAc is outlined below. This protocol is a composite based on methodologies reported in related metabolic studies.
1. Cell Culture and Labeling:
-
Cell Lines: Select the cell lines of interest (e.g., HeLa, MCF-7, A549).
-
Culture Medium: Culture cells in their recommended growth medium. For the labeling experiment, switch to a custom medium containing ¹³C,¹⁵N-N-Acetyl-D-glucosamine at a specified concentration. The base medium should ideally be depleted of unlabeled GlcNAc.
-
Labeling Duration: The incubation time with the labeled substrate is crucial and should be optimized to achieve isotopic steady-state for the metabolites of interest. This can range from several hours to days depending on the cell line's doubling time and the turnover rate of the target metabolites.
2. Metabolite Extraction:
-
Quenching: Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Extract metabolites using a cold solvent mixture, such as 80% methanol. Scrape the cells in the extraction solvent and collect the cell lysate.
-
Separation: Centrifuge the lysate to pellet protein and cell debris. The supernatant containing the polar metabolites is collected for analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Separate the metabolites using liquid chromatography (LC). A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar metabolites like nucleotide sugars.
-
Mass Spectrometry: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument should be capable of distinguishing between the different isotopologues of the target metabolites.
-
Data Analysis: Process the raw data to identify and quantify the different isotopologues of UDP-GlcNAc and other downstream metabolites. The mass shift corresponding to the incorporation of ¹³C and ¹⁵N atoms will be used to trace the fate of the labeled GlcNAc.
dot
Caption: A generalized workflow for tracing the metabolic fate of ¹³C,¹⁵N-GlcNAc.
Conclusion and Future Directions
The metabolic fate of N-Acetyl-D-glucosamine is intricately linked to the malignant phenotype of cancer cells. While direct comparative data from dual-labeled GlcNAc tracing is still emerging, existing research using related tracers highlights the significant metabolic heterogeneity among different cancer cell lines. The differential utilization of the HBP suggests that targeting this pathway could be a viable therapeutic strategy for specific cancer subtypes.
Future research should focus on conducting direct comparative studies using ¹³C,¹⁵N-GlcNAc across a broader panel of cell lines, including those from different cancer types and with varying metastatic potential. Such studies will provide a more precise understanding of how GlcNAc metabolism is rewired in cancer and will be instrumental in the development of novel anti-cancer therapies that exploit these metabolic vulnerabilities. The experimental framework provided in this guide offers a starting point for researchers to embark on these critical investigations.
References
Benchmarking New Analytical Methods Against N-Acetyl-D-glucosamine-¹³C,¹⁵N Standards: A Comparative Guide
This guide provides a detailed comparison of various analytical methods for the quantification of N-Acetyl-D-glucosamine (GlcNAc), benchmarked against the use of stable isotope-labeled internal standards, specifically N-Acetyl-D-glucosamine-¹³C,¹⁵N. The use of such standards is crucial for accurate and precise quantification by correcting for matrix effects and variations in sample preparation and analysis. This document is intended for researchers, scientists, and drug development professionals seeking to select the most appropriate analytical method for their specific application.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance characteristics of different analytical methods for the quantification of N-Acetyl-D-glucosamine. The data is compiled from various studies to provide a comparative overview.
| Analytical Method | Instrumentation | Internal Standard | Limit of Detection (LOD) | Key Advantages | Key Limitations | Citation |
| Gas Chromatography-Mass Spectrometry (GC-MS/MS & GC-TOFMS) | GC-MS/MS, GC-TOFMS | ¹³C labeled GlcNAc | Low femtomol range | High separation efficiency, high precision, accurate absolute quantification. | Requires derivatization, which can be matrix-dependent. | [1][2] |
| Proton Nuclear Magnetic Resonance (¹H-NMR) | NMR Spectrometer | Not explicitly required for quantification with deconvolution | Not specified, but generally less sensitive than MS | Simple, fast, no calibration curve needed with internal standards, provides structural information. | Lower sensitivity compared to mass spectrometry methods. | [3][4][5][6] |
| High-Performance Liquid Chromatography (HPLC) | HPLC system | Not always specified | Dependent on detector | Widely available, established method. | Can be less sensitive and specific than MS-based methods. | [3][4][6][7] |
| Enzymatic Assay | Fluorometer/Spectrophotometer | Not applicable | 0.2 µM for UDP-GlcNAc | High specificity for the target molecule, adaptable for high-throughput screening. | Indirectly measures GlcNAc via enzymatic conversion of its activated form (UDP-GlcNAc). | [8] |
| Fourier Transform-Ion Cyclotron Resonance-Mass Spectrometry (FT-ICR-MS) | FT-ICR-MS | [U-¹³C]-glucose for metabolic labeling | Not specified for absolute quantification | High mass accuracy and resolution, allows for isotopologue analysis. | Complex data analysis, primarily for metabolic flux studies. | [9] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS/MS and GC-TOFMS) for GlcNAc Quantification
This method, detailed by Zech et al. (2020), enables accurate absolute quantification using a ¹³C labeled internal standard.[1][2]
a. Sample Preparation and Derivatization: [1][2]
-
Drying: Samples are dried before derivatization. If not analyzed within 24 hours, they should be redried.[1][2]
-
Ethoximation: Dissolve the dried sample in 18 µL of water-free pyridine containing 19 mg/mL of ethoxyamine hydrochloride (EtOx). Incubate at 25°C for 120 minutes with agitation to convert carbonyl groups.[1][2]
-
Trimethylsilylation: Add 42 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Heat at 40°C for 50 minutes with agitation to replace acidic protons with trimethylsilyl groups.[1][2]
b. Chromatographic Separation: [1][2]
-
The separation of N-acetylhexosamine isomers (GlcNAc, N-acetylgalactosamine, and N-acetylmannosamine) is crucial due to their similar mass spectrometric properties.[1][2]
-
A gas chromatograph equipped with a suitable capillary column is used to achieve efficient separation.[1][2]
c. Mass Spectrometric Analysis: [1][2]
-
Both tandem mass spectrometry (MS/MS) and time-of-flight mass spectrometry (TOFMS) can be used for detection and quantification.[1][2]
-
The use of a biologically derived ¹³C labeled internal standard is critical to correct for variations in derivatization efficiency and matrix effects, enabling accurate absolute quantification.[1][2]
Proton Nuclear Magnetic Resonance (¹H-NMR) for GlcNAc Quantification
This method, described by Lin et al. (2011), offers a rapid and simple way to quantify GlcNAc without the need for calibration curves when an internal standard is used.[3][4][5][6]
a. Sample Preparation:
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or pyridine-d₅).[6]
-
An internal standard can be added for absolute quantification.[3]
b. NMR Data Acquisition:
-
Acquire ¹H-NMR spectra on a high-field NMR spectrometer.[3][4][5][6]
-
The N-acetyl groups of GlcNAc provide a distinct signal that can be used for quantification.[3][4][5][6]
c. Data Analysis:
-
Integrate the peak area of the N-acetyl signal.[3]
-
For overlapping peaks, a deconvolution technique (e.g., Gaussian/Lorentzian) can be used to determine the relative area under each peak.[3]
-
The concentration can be calculated based on the integral area ratio relative to an internal standard.[3]
Mandatory Visualizations
Experimental Workflow for GC-MS Analysis of N-Acetyl-D-glucosamine
Caption: Workflow for GC-MS quantification of N-Acetyl-D-glucosamine.
Hexosamine Biosynthesis Pathway (HBP)
N-Acetyl-D-glucosamine is a key metabolite in the Hexosamine Biosynthesis Pathway, which is involved in the synthesis of UDP-GlcNAc, a crucial substrate for protein glycosylation.
Caption: The Hexosamine Biosynthesis Pathway leading to UDP-GlcNAc.
References
- 1. Selective and Accurate Quantification of N-Acetylglucosamine in Biotechnological Cell Samples via GC–MS/MS and GC–TOFMS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Efficient H-NMR quantitation and investigation of N-acetyl-d-glucosamine (GlcNAc) and N,N'-diacetylchitobiose (GlcNAc)(2) from chitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-d-glucosamine (GlcNAc) and N,N′-Diacetylchitobiose (GlcNAc)2 from Chitin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enzymatic analysis of UDP-N-acetylglucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for N-Acetyl-D-glucosamine-13C,15N
Essential guidance for the safe and compliant disposal of N-Acetyl-D-glucosamine labeled with stable isotopes ¹³C and ¹⁵N, ensuring operational safety and regulatory adherence for research professionals.
N-Acetyl-D-glucosamine, isotopically labeled with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), is a non-hazardous chemical compound frequently utilized in metabolic research and drug development. As the isotopic labeling with stable, non-radioactive isotopes does not alter the chemical properties of the molecule, its disposal follows the same protocols as the unlabeled compound.[1] This guide provides a comprehensive, step-by-step approach to its proper disposal, ensuring the safety of laboratory personnel and compliance with institutional and local regulations.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[2] Although N-Acetyl-D-glucosamine is not classified as a hazardous substance, these precautions minimize the risk of any potential irritation or allergic reaction.[1][3]
Disposal Workflow
The decision process for the disposal of N-Acetyl-D-glucosamine-¹³C,¹⁵N is outlined in the workflow diagram below. This visual guide will assist laboratory personnel in selecting the appropriate disposal route based on the physical state of the compound and local regulations.
Step-by-Step Disposal Protocol
-
Decontamination of Empty Containers : Before disposal, any empty containers that held N-Acetyl-D-glucosamine-¹³C,¹⁵N should be triple-rinsed with a suitable solvent (e.g., water). The rinsate can typically be disposed of down the sanitary sewer, provided it is not mixed with any hazardous solvents.
-
Solid Waste Disposal :
-
Uncontaminated, solid N-Acetyl-D-glucosamine-¹³C,¹⁵N can be disposed of as non-hazardous solid waste.
-
It is recommended to place the solid waste in a securely sealed and clearly labeled container to prevent accidental exposure or misidentification by custodial staff.
-
Consult your institution's specific guidelines, as some may require it to be placed directly in a dumpster rather than laboratory trash cans.[3]
-
-
Liquid Waste Disposal :
-
Aqueous solutions of N-Acetyl-D-glucosamine-¹³C,¹⁵N that are free of other hazardous chemicals can generally be disposed of down the sanitary sewer.
-
It is crucial to flush the drain with a generous amount of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.[4]
-
Always verify with your local environmental health and safety (EHS) office to confirm that this practice is in compliance with local wastewater regulations.
-
-
Disposal of Contaminated Materials : Any materials, such as gloves, absorbent pads, or labware, that have come into contact with N-Acetyl-D-glucosamine-¹³C,¹⁵N should be disposed of according to their level of contamination. If they are not contaminated with any hazardous substances, they can be disposed of as regular laboratory waste.
-
Documentation : Maintain a record of the disposal, including the date, quantity, and method of disposal, in your laboratory notebook or waste disposal log. This is a good laboratory practice and may be required for regulatory compliance.
Quantitative Data Summary
The following table summarizes key quantitative data for N-Acetyl-D-glucosamine, which is also applicable to its isotopically labeled form.
| Property | Value |
| Molecular Formula | C₈H₁₅NO₆ |
| Molecular Weight | 221.21 g/mol (unlabeled) |
| Appearance | White to off-white crystalline solid |
| Solubility in Water | Soluble |
| Melting Point | 211 °C (decomposes) |
| Hazard Classification | Not classified as hazardous |
Data sourced from various Safety Data Sheets.
Experimental Protocols
This document provides procedural guidance for disposal and does not cite specific experimental protocols. The disposal methods outlined are based on the chemical's safety profile and general laboratory waste guidelines.
By adhering to these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of N-Acetyl-D-glucosamine-¹³C,¹⁵N, fostering a secure and responsible laboratory environment.
References
- 1. moravek.com [moravek.com]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. sfasu.edu [sfasu.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Personal protective equipment for handling N-Acetyl-D-glucosamine-13C,15N
Essential Safety and Handling of N-Acetyl-D-glucosamine-¹³C,¹⁵N
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for N-Acetyl-D-glucosamine-¹³C,¹⁵N, a stable isotope-labeled compound. While stable isotope labeling does not significantly alter the chemical hazards of a substance, adherence to proper laboratory protocols is crucial for maintaining a safe research environment.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling N-Acetyl-D-glucosamine-¹³C,¹⁵N. These recommendations are based on standard laboratory safety guidelines for non-hazardous chemical powders.[1][2][3]
| Protection Type | Equipment | Specification | Purpose |
| Eye and Face Protection | Safety Glasses or Goggles | Must meet ANSI Z87.1 standards.[2] | To protect eyes from dust particles and potential splashes.[2][3] |
| Face Shield | To be worn in addition to safety glasses or goggles. | Recommended for tasks with a high risk of splashing or dust generation.[2][3] | |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. | To prevent skin contact with the chemical.[2][4] |
| Body Protection | Laboratory Coat | Standard, full-length. | To protect skin and clothing from spills.[1][3] |
| Closed-toe Shoes | To prevent foot injuries from spills or dropped objects.[1][5] | ||
| Respiratory Protection | Dust Respirator (e.g., N95) | NIOSH-approved. | Recommended when handling large quantities, if dust is generated, or in poorly ventilated areas.[6] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for safety and to prevent contamination.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. A chemical fume hood is recommended if there is a potential for dust generation.[6]
-
Keep the Safety Data Sheet (SDS) for N-Acetyl-D-glucosamine readily accessible.[7]
-
Ensure an eyewash station and safety shower are accessible.[8]
2. Donning Personal Protective Equipment (PPE):
-
Put on a lab coat, ensuring it is fully buttoned.
-
Wear safety glasses or goggles.
-
Put on disposable nitrile gloves.
3. Handling the Compound:
-
Carefully open the container to minimize the generation of airborne dust.
-
Use a spatula or other appropriate tool to weigh and transfer the powder.
-
If dissolving the compound, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling:
-
Clean the work area with a damp cloth to collect any dust particles. Avoid dry sweeping.
-
Properly dispose of all contaminated materials (see Disposal Plan).
5. Doffing Personal Protective Equipment (PPE):
-
Remove gloves using the proper technique to avoid skin contamination.
-
Remove the lab coat.
-
Wash hands thoroughly with soap and water.[10]
Disposal Plan
N-Acetyl-D-glucosamine is not classified as a hazardous substance.[11] However, all chemical waste should be handled responsibly.
| Waste Type | Disposal Procedure |
| Unused Product | Dispose of in accordance with local, regional, and national regulations. It may be permissible to dispose of it as non-hazardous waste.[9][11] |
| Contaminated Materials (Gloves, Wipes, etc.) | Place in a sealed bag or container and dispose of as solid laboratory waste. |
| Empty Containers | Rinse thoroughly with a suitable solvent. The rinsed container can often be disposed of as regular laboratory glass or plastic waste, depending on local regulations. |
Visual Workflow for Handling N-Acetyl-D-glucosamine-¹³C,¹⁵N
The following diagram illustrates the logical flow of operations for the safe handling of N-Acetyl-D-glucosamine-¹³C,¹⁵N, from receiving the compound to its final disposal.
Caption: Workflow for safe handling of N-Acetyl-D-glucosamine-¹³C,¹⁵N.
References
- 1. sethnewsome.org [sethnewsome.org]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. oxfordlabchem.com [oxfordlabchem.com]
- 7. gz-supplies.com [gz-supplies.com]
- 8. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. us.cambridgecommodities.com [us.cambridgecommodities.com]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
